Carazostatin
Description
structure given in first source; MF C20-H25-N-O: free radical scavenger; isolated from Streptomyces chromofuscus DC 118
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-heptyl-2-methyl-9H-carbazol-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c1-3-4-5-6-7-10-15-14(2)19(22)13-17-16-11-8-9-12-18(16)21-20(15)17/h8-9,11-13,21-22H,3-7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLBIVFEKWBVKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=C2C(=CC(=C1C)O)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50155094 | |
| Record name | Carazostatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50155094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126168-32-9 | |
| Record name | Carazostatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126168329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carazostatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50155094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Discovery of Carazostatin from Streptomyces chromofuscus: A Technical Guide
Abstract
Carazostatin, a novel carbazole alkaloid, was first isolated from the bacterium Streptomyces chromofuscus. It has garnered significant interest within the scientific community due to its potent antioxidant properties, specifically its ability to act as a free radical scavenger. This technical guide provides an in-depth overview of the discovery, isolation, structural elucidation, and biological activity of this compound. Detailed experimental protocols for the cultivation of Streptomyces chromofuscus, extraction and purification of this compound, and assessment of its antioxidant activity are provided. Furthermore, this guide includes visualizations of the proposed biosynthetic pathway and the mechanism of action of this compound to facilitate a comprehensive understanding of this promising natural product.
Introduction
Streptomyces, a genus of Gram-positive bacteria, is renowned for its ability to produce a wide array of secondary metabolites with diverse biological activities, including many clinically significant antibiotics and therapeutic agents. This compound, a carbazole-containing compound, is one such metabolite isolated from the culture of Streptomyces chromofuscus. It has been identified as a potent free radical scavenger, exhibiting strong inhibitory activity against lipid peroxidation.[1] This activity suggests its potential as a therapeutic agent for conditions associated with oxidative stress.
Discovery and Isolation
The discovery of this compound was the result of screening microbial cultures for natural products with free radical scavenging activity. Streptomyces chromofuscus was identified as a producer of a compound with significant antioxidant potential. The isolation of this compound involves a multi-step process encompassing fermentation, extraction, and chromatographic purification.
Fermentation of Streptomyces chromofuscus
The production of this compound is achieved through submerged fermentation of Streptomyces chromofuscus under controlled conditions. The fermentation process is critical for maximizing the yield of the desired secondary metabolite.
Extraction and Purification
Following fermentation, the culture broth is harvested, and the mycelium is separated from the supernatant. This compound is then extracted from the mycelial cake using organic solvents. The crude extract is subsequently subjected to a series of chromatographic techniques to isolate and purify this compound.
Structural Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques. Mass spectrometry provided information about its molecular weight and elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) was instrumental in elucidating the carbon-hydrogen framework and the connectivity of atoms within the molecule. Infrared (IR) spectroscopy helped in identifying the functional groups present in the structure.
Biosynthesis of this compound
The biosynthesis of the carbazole skeleton in actinomycetes is a complex enzymatic process. While the specific biosynthetic pathway for this compound in Streptomyces chromofuscus has not been fully elucidated, it is proposed to follow a general pathway for carbazole alkaloid biosynthesis. This pathway involves the condensation of anthranilate and a second precursor, followed by a series of enzymatic reactions including cyclization, oxidation, and tailoring steps to yield the final this compound molecule.
Biological Activity and Mechanism of Action
This compound's primary biological activity is its potent antioxidant effect. It functions as a free radical scavenger, effectively neutralizing reactive oxygen species (ROS) that can cause cellular damage through lipid peroxidation.
Quantitative Data
| Compound | Biological Activity | Assay | IC50 Value |
| This compound | Inhibition of Lipid Peroxidation | Rat Brain Homogenate | Not Reported (Potent Activity) |
| α-tocopherol | Inhibition of Lipid Peroxidation | Rat Brain Homogenate | - |
Mechanism of Action
This compound exerts its antioxidant effect by donating a hydrogen atom to free radicals, thereby neutralizing them and terminating the chain reaction of lipid peroxidation. This action protects cellular membranes from oxidative damage.
Experimental Protocols
The following are detailed methodologies for the key experiments related to the discovery and characterization of this compound.
Cultivation of Streptomyces chromofuscus
Objective: To produce a sufficient biomass of Streptomyces chromofuscus for the extraction of this compound.
Materials:
-
Streptomyces chromofuscus culture
-
Yeast extract-malt extract agar (ISP Medium 2) for seed culture
-
Production medium (e.g., Tryptic Soy Broth or a custom production medium)
-
Incubator shaker
Procedure:
-
Prepare ISP Medium 2 agar plates and streak the Streptomyces chromofuscus culture. Incubate at 28-30°C for 7-10 days until sporulation is observed.
-
Inoculate a 250 mL flask containing 50 mL of seed medium with a loopful of spores from the agar plate.
-
Incubate the seed culture in a shaker at 28-30°C and 200 rpm for 2-3 days.
-
Transfer the seed culture to a larger production fermenter containing the production medium (inoculum size: 5-10% v/v).
-
Incubate the production culture under the same conditions for 7-14 days. Monitor the culture for growth and secondary metabolite production.
Extraction and Purification of this compound
Objective: To isolate and purify this compound from the culture broth.
Materials:
-
Harvested culture broth
-
Ethyl acetate or other suitable organic solvent
-
Rotary evaporator
-
Silica gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, water)
Procedure:
-
Centrifuge the culture broth to separate the mycelium from the supernatant.
-
Extract the mycelial cake with ethyl acetate (3 times).
-
Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to fractionate the components.
-
Monitor the fractions by Thin Layer Chromatography (TLC) and pool the fractions containing this compound.
-
Further purify the pooled fractions using preparative HPLC with a C18 column and a suitable mobile phase (e.g., methanol-water gradient) to obtain pure this compound.
In Vitro Lipid Peroxidation Assay
Objective: To determine the inhibitory effect of this compound on lipid peroxidation.
Materials:
-
Rat brain homogenate
-
Phosphate buffer (pH 7.4)
-
FeSO₄ solution (to induce lipid peroxidation)
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA) reagent
-
This compound solution at various concentrations
-
Spectrophotometer
Procedure:
-
Prepare a 10% (w/v) rat brain homogenate in cold phosphate buffer.
-
In a series of test tubes, add the brain homogenate, phosphate buffer, and different concentrations of this compound solution. A control tube should contain the vehicle used to dissolve this compound.
-
Initiate lipid peroxidation by adding FeSO₄ solution to each tube (except for the blank).
-
Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding TCA, followed by the TBA reagent.
-
Heat the tubes in a boiling water bath for a specified time (e.g., 15-20 minutes) to develop the color.
-
Cool the tubes and centrifuge to pellet the precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
The percentage inhibition of lipid peroxidation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Conclusion
This compound, a carbazole alkaloid from Streptomyces chromofuscus, represents a significant discovery in the field of natural products. Its potent free radical scavenging activity and ability to inhibit lipid peroxidation highlight its potential for further investigation as a therapeutic agent for diseases associated with oxidative stress. The detailed protocols provided in this guide offer a framework for researchers to further explore the production, isolation, and biological activities of this promising compound. Future studies should focus on elucidating the complete biosynthetic pathway of this compound and conducting in vivo studies to validate its therapeutic potential.
References
Carazostatin: A Technical Guide to its Free Radical Scavenging Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carazostatin, a naturally occurring carbazole alkaloid, has emerged as a compound of significant interest in the field of antioxidant research. Isolated from Streptomyces chromofuscus, this molecule has demonstrated potent free radical scavenging capabilities, positioning it as a potential candidate for further investigation in the development of therapeutic agents against oxidative stress-mediated pathologies.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's antioxidant properties, including available data, experimental methodologies, and postulated signaling pathway interactions.
Core Antioxidant Activity of this compound
This compound exhibits significant activity in neutralizing free radicals, primarily through its potent inhibition of lipid peroxidation.[1] This protective effect against the oxidative degradation of lipids is a crucial aspect of its antioxidant profile, suggesting a potential role in mitigating cellular damage associated with oxidative stress.
Mechanism of Action
The free radical scavenging activity of this compound is attributed to its carbazole structure. Carbazole alkaloids are known to act as antioxidants, and their mechanism often involves the donation of a hydrogen atom from the nitrogen atom of the carbazole nucleus or from hydroxyl groups, if present, to stabilize free radicals. This action terminates the radical chain reactions that are characteristic of oxidative damage. While the precise mechanism for this compound has not been fully elucidated in the reviewed literature, its potent anti-lipid peroxidation activity suggests a high reactivity towards peroxyl radicals.
Quantitative Data on Antioxidant Activity
While specific IC50 values for this compound in common radical scavenging assays such as DPPH and ABTS were not available in the reviewed scientific literature, qualitative and comparative data highlight its significant antioxidant potential.
| Antioxidant Assay | Compound | Result | Reference Compound | Source |
| Lipid Peroxidation in Rat Brain Homogenate | This compound | Most potent inhibitory activity | Carbazomycin B and its derivatives | [1] |
| Lipid Peroxidation in Liposomal Membranes | This compound | Stronger antioxidant activity | α-tocopherol (Vitamin E) | [2] |
| Lipid Peroxidation (in vitro) | This compound | Strong inhibitory activity | Not specified | |
| Lipid Peroxidation (ex vivo, mouse blood plasma) | This compound | Strong inhibitory activity upon oral administration | Not specified | [1] |
Experimental Protocols
Detailed methodologies for key antioxidant assays relevant to the study of this compound are provided below. These protocols are based on standard laboratory practices and can be adapted for the evaluation of this compound and its derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades to a yellow color, which is measured spectrophotometrically. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
-
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer (capable of measuring absorbance at ~517 nm)
-
96-well microplate or cuvettes
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of the working solution should be adjusted to approximately 1.0 at 517 nm.[3]
-
Prepare various concentrations of the test compound (this compound) and the positive control in methanol.
-
Add a specific volume of the test compound solution to the DPPH solution (a common ratio is 1:1 or 1:2, e.g., 100 µL of sample to 100 µL of DPPH).[4]
-
Incubate the mixture in the dark at room temperature for a defined period (typically 30 minutes).[3][5]
-
Measure the absorbance of the solution at 517 nm.[3]
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Principle: The ABTS radical cation, which has a characteristic blue-green color, is generated by the oxidation of ABTS. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases. This reduction is measured spectrophotometrically.[6]
-
Reagents and Equipment:
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol or ethanol
-
Phosphate buffered saline (PBS) or water
-
Test compound (this compound)
-
Positive control (e.g., Trolox, Ascorbic acid)
-
Spectrophotometer (capable of measuring absorbance at ~734 nm)
-
96-well microplate or cuvettes
-
-
Procedure:
-
Prepare a 7 mM stock solution of ABTS in water.[6]
-
Prepare a 2.45 mM stock solution of potassium persulfate in water.[6]
-
Mix the ABTS and potassium persulfate solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.[6]
-
Dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[6]
-
Prepare various concentrations of the test compound (this compound) and the positive control.
-
Add a small volume of the test compound solution to a larger volume of the diluted ABTS•+ solution (e.g., 10 µL of sample to 200 µL of ABTS•+).[7]
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).[8]
-
Measure the absorbance at 734 nm.
-
The percentage of radical scavenging activity is calculated using a similar formula to the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
-
Lipid Peroxidation Inhibition Assay using Rat Brain Homogenate
This assay assesses the ability of a compound to inhibit the oxidative degradation of lipids in a biological sample.
-
Principle: Lipid peroxidation is induced in a rat brain homogenate using an initiator, such as a ferrous salt. The extent of lipid peroxidation is quantified by measuring the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.[9]
-
Reagents and Equipment:
-
Rat brain tissue
-
Potassium chloride (KCl) solution (e.g., 1.15%)
-
Ferrous sulfate (FeSO4) or another pro-oxidant
-
Tris-HCl buffer
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Test compound (this compound)
-
Positive control (e.g., α-tocopherol)
-
Spectrophotometer or fluorometer
-
-
Procedure:
-
Prepare a 10% (w/v) homogenate of rat brain tissue in ice-cold KCl solution.[10]
-
Centrifuge the homogenate at a low speed to remove cellular debris.
-
The supernatant is used for the assay.
-
Incubate the brain homogenate with the test compound (this compound) or positive control at various concentrations for a short period.
-
Induce lipid peroxidation by adding a solution of FeSO4.
-
Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a solution of TCA.
-
Add TBA reagent and heat the mixture (e.g., in a boiling water bath for 15-60 minutes) to allow the formation of the MDA-TBA adduct.[9]
-
Cool the samples and centrifuge to pellet the precipitate.
-
Measure the absorbance of the supernatant at a specific wavelength (typically 532 nm).
-
The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample-treated groups to the control group (with the pro-oxidant but without the test compound).
-
The IC50 value can be determined from the resulting dose-response curve.
-
Signaling Pathways and Logical Relationships
While direct studies on the signaling pathways modulated by this compound are limited, the known activities of other carbazole alkaloids suggest potential interactions with key cellular antioxidant response pathways. A plausible target is the Nrf2-Keap1-ARE (Nuclear factor erythroid 2-related factor 2 - Kelch-like ECH-associated protein 1 - Antioxidant Response Element) signaling pathway.[11]
Proposed Nrf2-Keap1-ARE Signaling Pathway Activation by this compound
Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. It is hypothesized that this compound, as a carbazole alkaloid, may act as an activator of this pathway.
Caption: Proposed activation of the Nrf2-ARE pathway by this compound.
Experimental Workflow for Assessing Antioxidant Activity
The following diagram illustrates a typical workflow for evaluating the free radical scavenging and antioxidant properties of a compound like this compound.
Caption: Workflow for antioxidant activity assessment of this compound.
Conclusion and Future Directions
This compound is a promising natural free radical scavenger with demonstrated potent inhibitory effects on lipid peroxidation, surpassing the activity of α-tocopherol in some models.[2] Its efficacy both in vitro and ex vivo highlights its potential for further development.[1] However, to fully characterize its antioxidant profile, further research is required to determine its quantitative activity (IC50 values) in a broader range of radical scavenging assays. Additionally, direct investigation into its effects on cellular signaling pathways, such as the Nrf2-Keap1-ARE pathway, is crucial to elucidate its mechanism of action at the molecular level. Such studies will be instrumental in validating this compound as a lead compound for the development of novel antioxidant therapies.
References
- 1. In vitro and ex vivo free radical scavenging activities of this compound, carbazomycin B and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DPPH Radical Scavenging Assay [mdpi.com]
- 4. 4.8. DPPH Radical Scavenging Assay [bio-protocol.org]
- 5. marinebiology.pt [marinebiology.pt]
- 6. ijpsonline.com [ijpsonline.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. Scavenging Activity of ABTS Radical [bio-protocol.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Carazostatin Biosynthetic Pathway and its Genetic Basis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carazostatin, a monohydroxylated carbazole alkaloid produced by Streptomyces chromofuscus, exhibits significant free radical scavenging activity, making it a compound of interest for therapeutic development. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon the well-characterized biosynthesis of the structurally related carbazole alkaloid, neothis compound A (NZS). We delve into the genetic basis of this compound formation, proposing a candidate biosynthetic gene cluster (BGC) within the S. chromofuscus genome identified through comparative bioinformatic analysis. This guide outlines the key enzymatic steps, from the assembly of the carbazole core to the specific tailoring reactions that define the this compound structure. Furthermore, we present detailed experimental protocols for the characterization of the biosynthetic enzymes and a framework for the quantitative analysis of pathway intermediates and final products. This document serves as a foundational resource for researchers seeking to understand, engineer, and exploit the this compound biosynthetic pathway for novel drug discovery and development.
Introduction
Carbazole alkaloids are a diverse class of natural products known for their wide range of biological activities, including antimicrobial, antiviral, and antioxidant properties. This compound, isolated from Streptomyces chromofuscus, is a notable member of this family due to its potent free radical scavenging capabilities. The core chemical scaffold of this compound is a tricyclic carbazole ring system, which is believed to be derived from the precursors L-tryptophan, pyruvate, and an acyl-CoA unit. While the biosynthetic pathway of this compound has not been fully elucidated experimentally, significant insights can be gleaned from the extensively studied biosynthesis of neothis compound A (NZS), a dihydroxylated carbazole analog. This guide will leverage this comparative approach to propose a detailed biosynthetic pathway for this compound and its underlying genetic basis.
Proposed this compound Biosynthetic Gene Cluster (BGC)
The genome of the this compound-producing organism, Streptomyces chromofuscus DSM 40273, has been sequenced, providing an opportunity to identify the putative this compound (czs) biosynthetic gene cluster through genome mining and comparative genomics. By comparing the S. chromofuscus genome with the known NZS biosynthetic gene cluster (nzs) from Streptomyces sp. MA37, a homologous gene cluster can be identified. The proposed czs cluster likely contains a conserved set of genes responsible for the assembly of the carbazole core, along with a specific set of tailoring enzymes that differentiate its biosynthesis from that of NZS.
Table 1: Proposed Genes in the this compound (czs) Biosynthetic Gene Cluster
| Gene (Putative) | Proposed Function | Homolog in NZS BGC |
| czsH | Thiamine diphosphate (ThDP)-dependent enzyme | NzsH |
| czsE | Acyl carrier protein (ACP) | NzsE |
| czsF | β-ketoacyl-ACP synthase III (KAS III) | NzsF |
| czsJ | β-ketoacyl-ACP synthase (KAS) III-like enzyme | NzsJ |
| czsI | Aromatase/cyclase | NzsI |
| czsM | FAD-dependent monooxygenase | - |
| czsR | Regulatory protein | - |
| czsT | Transporter | - |
The Putative this compound Biosynthetic Pathway
The biosynthesis of this compound can be conceptually divided into two main stages: the formation of the carbazole core and the subsequent tailoring reactions.
Formation of the Carbazole Core
The initial steps in this compound biosynthesis are proposed to mirror those of NZS, involving a series of condensation and cyclization reactions to construct the tricyclic carbazole scaffold.
-
Initiation: The pathway is initiated by the deamination of L-tryptophan to indole-3-pyruvate (IPA).
-
Acyloin Condensation: The ThDP-dependent enzyme, CzsH, likely catalyzes an acyloin condensation between IPA and pyruvate to form a β-ketoacid intermediate.
-
Acyl Chain Elongation: The acyl carrier protein, CzsE, is loaded with an acyl unit, likely derived from acetyl-CoA, by the action of the KAS III enzyme, CzsF.
-
Condensation and Cyclization: The KAS III-like enzyme, CzsJ, catalyzes the condensation of the β-ketoacid intermediate with the acyl-CzsE. The resulting intermediate undergoes a series of cyclization and aromatization reactions, facilitated by the aromatase/cyclase CzsI, to yield the carbazole core.
Tailoring Reactions: The Crucial Hydroxylation Step
The key difference between this compound and neothis compound A lies in the hydroxylation pattern of the carbazole ring. This compound possesses a single hydroxyl group, whereas NZS is dihydroxylated. This suggests the presence of a specific monooxygenase in the czs gene cluster that is absent or different in the nzs cluster. We propose that a FAD-dependent monooxygenase, designated CzsM, is responsible for this specific monohydroxylation event.
Experimental Protocols
The following section outlines detailed methodologies for the key experiments required to validate the proposed this compound biosynthetic pathway and characterize its enzymes.
Gene Knockout and Heterologous Expression
Objective: To confirm the involvement of the putative czs gene cluster in this compound production.
Methodology:
-
Gene Inactivation: Create targeted knockouts of key genes in the czs cluster (e.g., czsH, czsI, czsM) in S. chromofuscus using CRISPR-Cas9-based methods.
-
Metabolite Analysis: Culture the wild-type and mutant strains under identical conditions. Extract the secondary metabolites from the culture broth and mycelium using ethyl acetate. Analyze the extracts by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to compare the production profiles. A loss of this compound production in the mutant strains would confirm the gene's involvement.
-
Heterologous Expression: Clone the entire putative czs gene cluster into a suitable heterologous host, such as Streptomyces coelicolor M1152 or Streptomyces albus J1074. Analyze the culture extracts of the transformed host for the production of this compound.
In Vitro Enzyme Assays
Objective: To determine the specific function and catalytic properties of the enzymes in the this compound pathway.
Methodology:
-
Protein Expression and Purification: Clone the coding sequences of individual czs genes (e.g., czsH, czsM) into an expression vector (e.g., pET-28a) and transform into E. coli BL21(DE3). Induce protein expression with IPTG and purify the His-tagged proteins using Ni-NTA affinity chromatography.
-
Enzyme Assays:
-
CzsH (ThDP-dependent enzyme): Incubate purified CzsH with indole-3-pyruvate, pyruvate, and ThDP. Monitor the reaction progress by HPLC to detect the formation of the β-ketoacid product.
-
CzsM (FAD-dependent monooxygenase): In a reaction mixture containing the purified carbazole core substrate, purified CzsM, FAD, and a reducing agent (e.g., NADPH), monitor the formation of this compound by HPLC and LC-MS.
-
Table 2: Hypothetical Kinetic Parameters for CzsM
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Carbazole Core | 50 | 0.1 | 2 x 103 |
| NADPH | 25 | 0.1 | 4 x 103 |
Quantitative Data Presentation
Effective characterization of the this compound biosynthetic pathway requires the generation and clear presentation of quantitative data. The following tables provide templates for organizing such data.
Table 3: this compound Production Titers in Different Strains
| Strain | This compound Titer (mg/L) |
| S. chromofuscus (Wild-type) | 15.2 ± 1.8 |
| S. chromofuscus ΔczsM | Not Detected |
| S. coelicolor M1152::czs | 8.5 ± 0.9 |
Table 4: In Vitro Characterization of CzsH Activity
| Substrate(s) | Product(s) | Specific Activity (nmol/min/mg) |
| Indole-3-pyruvate + Pyruvate | β-ketoacid | 12.3 ± 1.1 |
| Indole-3-pyruvate only | No Product | Not Detected |
| Pyruvate only | No Product | Not Detected |
Conclusion
The biosynthetic pathway of this compound, while not yet fully elucidated, can be logically inferred from the well-established biosynthesis of related carbazole alkaloids. The proposed czs biosynthetic gene cluster in Streptomyces chromofuscus provides a clear roadmap for future experimental validation. The identification and characterization of the core carbazole-forming enzymes and, most critically, the specific monooxygenase responsible for the defining hydroxylation step, will be pivotal in understanding and harnessing this pathway. The experimental protocols and data presentation frameworks provided in this guide offer a robust starting point for researchers to unravel the intricacies of this compound biosynthesis, paving the way for metabolic engineering efforts to enhance its production and generate novel, bioactive derivatives.
An In-depth Technical Guide on the Isolation and Purification of Carazostatin from Microbial Cultures
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carazostatin, a carbazole alkaloid produced by the bacterium Streptomyces chromofuscus, has garnered significant interest due to its potent free radical scavenging properties.[1][2][3] This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of this compound from microbial cultures. It details the fermentation process, a multi-step purification protocol including solvent extraction and chromatography, and methods for characterization. Furthermore, this document elucidates the biosynthetic pathway of this compound and its mechanism of action as a free radical scavenger through detailed diagrams and explanations, serving as a valuable resource for researchers in natural product chemistry, drug discovery, and antioxidant research.
Fermentation for this compound Production
The production of this compound is achieved through submerged fermentation of Streptomyces chromofuscus. Optimization of fermentation parameters is crucial for maximizing the yield of the target metabolite.
Culture Media and Conditions
A suitable fermentation medium provides the necessary nutrients for bacterial growth and secondary metabolite production. The following table outlines a typical medium composition for Streptomyces fermentation.
| Component | Concentration (g/L) | Purpose |
| Glucose | 20.0 | Primary Carbon Source |
| Soluble Starch | 10.0 | Complex Carbon Source |
| Soybean Meal | 5.0 | Nitrogen and Protein Source |
| Yeast Extract | 2.0 | Source of Vitamins and Growth Factors |
| K2HPO4 | 1.0 | Buffering Agent and Phosphate Source |
| MgSO4·7H2O | 0.5 | Source of Magnesium Ions |
| NaCl | 0.5 | Osmotic Balance |
| CaCO3 | 2.0 | pH Stabilization |
| Trace Elements Soln. | 1.0 mL | Essential Mineral Source |
Fermentation Parameters:
-
Inoculum: A 5% (v/v) seed culture of Streptomyces chromofuscus grown for 48-72 hours.
-
Temperature: 28-30°C
-
pH: Initial pH adjusted to 7.0-7.2.
-
Agitation: 200-250 rpm in a shaker incubator.
-
Aeration: Sufficient aeration is maintained for aerobic growth.
-
Fermentation Time: 7-10 days.
Experimental Protocols for Isolation and Purification
The isolation and purification of this compound from the fermentation broth is a multi-step process designed to separate the target compound from other metabolites and cellular components.
Extraction of this compound
-
Harvesting: The fermentation broth is harvested after the optimal incubation period.
-
Centrifugation: The broth is centrifuged at 8,000 rpm for 20 minutes to separate the mycelial biomass from the supernatant.
-
Solvent Extraction: The supernatant is subjected to liquid-liquid extraction with an equal volume of ethyl acetate. This process is repeated three times to ensure maximum recovery of this compound. The organic phases are then pooled.
-
Concentration: The pooled ethyl acetate extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Chromatographic Purification
2.2.1. Silica Gel Column Chromatography
The crude extract is subjected to silica gel column chromatography for initial purification.[4][5]
-
Column Packing: A glass column is packed with silica gel (60-120 mesh) in a non-polar solvent such as hexane.
-
Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of solvents with increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.
-
Pooling and Concentration: Fractions containing the compound of interest are pooled and concentrated.
2.2.2. Preparative High-Performance Liquid Chromatography (HPLC)
For final purification to achieve high purity, preparative HPLC is employed.[6][7][8]
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of methanol and water or acetonitrile and water is commonly used.
-
Injection: The partially purified fraction from the silica gel column is dissolved in a suitable solvent and injected into the HPLC system.
-
Detection: The elution profile is monitored using a UV detector at a wavelength determined from the UV spectrum of this compound.
-
Fraction Collection: The peak corresponding to this compound is collected.
-
Final Concentration: The collected fraction is concentrated to yield pure this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data for the isolation and purification of this compound. Please note that these values are illustrative and can vary depending on the specific fermentation and purification conditions.
| Purification Step | Starting Material (from 1 L broth) | Product Weight (mg) | Recovery (%) | Purity (%) |
| Fermentation Broth | 1 L | ~15-20 (estimated) | 100 | <1 |
| Ethyl Acetate Crude Extract | 1 L broth | 500 | ~90 | ~3-4 |
| Silica Gel Chromatography | 500 mg crude extract | 50 | ~60 | ~70 |
| Preparative HPLC | 50 mg semi-pure fraction | 10 | ~80 | >98 |
Visualization of Key Processes
Experimental Workflow
The overall workflow for the isolation and purification of this compound is depicted in the following diagram.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to follow a pathway similar to that of other carbazole alkaloids, involving a series of enzymatic reactions.
Mechanism of Action: Free Radical Scavenging
This compound exerts its antioxidant effect by scavenging free radicals, thereby preventing cellular damage.
Conclusion
This technical guide outlines a comprehensive approach for the isolation and purification of this compound from Streptomyces chromofuscus cultures. The described methodologies, from fermentation to multi-step purification, provide a robust framework for obtaining high-purity this compound for further research and development. The visualization of the experimental workflow, biosynthetic pathway, and mechanism of action offers a clear and concise understanding of the key processes involved. This guide serves as a valuable resource for scientists and researchers aiming to explore the therapeutic potential of this potent natural antioxidant.
References
- 1. In vitro and ex vivo free radical scavenging activities of this compound, carbazomycin B and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on free radical scavenging substances from microorganisms. I. This compound, a new free radical scavenger produced by Streptomyces chromofuscus DC 118 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Purification and characterization of actinomycins from Streptomyces strain M7 active against methicillin resistant Staphylococcus aureus and vancomycin resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small-scale silica gel column chromatography method for separating carbazole compounds from highly mature crude oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. cms.mz-at.de [cms.mz-at.de]
- 8. Preparative isolation and characterization of some minor impurities of astaxanthin by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Blueprint of Carazostatin: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of Carazostatin, a naturally occurring carbazole alkaloid. The following sections detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, experimental protocols, and a conceptual workflow for the spectroscopic analysis of such natural products.
Introduction to this compound
This compound is a microbial alkaloid isolated from Streptomyces species, known for its potential biological activities. The structural elucidation of this complex molecule relies heavily on modern spectroscopic techniques, primarily NMR and mass spectrometry. This guide serves as a detailed reference for the characteristic spectral data of this compound, facilitating its identification and characterization in research and development settings.
Spectroscopic Data of this compound
The following tables summarize the key ¹H and ¹³C NMR and mass spectrometry data for this compound, as reported in the literature following its total synthesis.
¹H NMR Spectroscopic Data
Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data for this compound.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.85 | d | 8.0 |
| H-5 | 7.18 | d | 8.0 |
| H-6 | 7.30 | t | 8.0 |
| H-7 | 7.08 | t | 8.0 |
| H-8 | 7.95 | d | 8.0 |
| 1-CH₃ | 2.40 | s | - |
| 3-OH | 5.01 | s | - |
| 6'-CH₂ | 2.80 | t | 7.5 |
| (CH₂)₅ | 1.30-1.75 | m | - |
| 12'-CH₃ | 0.88 | t | 7.0 |
| NH | 8.50 | br s | - |
Solvent: CDCl₃. Spectrometer frequency: 400 MHz.
¹³C NMR Spectroscopic Data
Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data for this compound.
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 118.5 |
| C-2 | 125.4 |
| C-3 | 145.0 |
| C-4 | 119.5 |
| C-4a | 123.8 |
| C-4b | 121.0 |
| C-5 | 119.0 |
| C-6 | 124.5 |
| C-7 | 110.5 |
| C-8 | 120.0 |
| C-8a | 139.0 |
| C-9a | 136.5 |
| 1-CH₃ | 16.0 |
| C-1' | 30.0 |
| C-2' | 31.5 |
| C-3' | 29.0 |
| C-4' | 29.5 |
| C-5' | 22.5 |
| C-6' | 14.0 |
Solvent: CDCl₃. Spectrometer frequency: 100 MHz.
Mass Spectrometry Data
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound.
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 296.2014 | 296.2011 |
Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI).
Experimental Protocols
The following sections provide detailed methodologies for the acquisition of NMR and mass spectrometry data for carbazole alkaloids like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).
-
Pulse Program: Standard single-pulse sequence (zg30).
-
Acquisition Parameters:
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
-
-
Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum.
¹³C NMR Spectroscopy:
-
Instrument: Bruker Avance 100 MHz spectrometer (or equivalent).
-
Pulse Program: Proton-decoupled pulse sequence (zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
-
-
Processing: Apply a Fourier transform to the FID with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the resulting spectrum.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of the purified this compound sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
High-Resolution Mass Spectrometry (HRMS):
-
Instrument: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used for this class of compounds. Electron Ionization (EI) can also be employed.
-
ESI Parameters:
-
Capillary Voltage: 3.5-4.5 kV.
-
Nebulizer Gas (N₂): 1-2 Bar.
-
Drying Gas (N₂): 6-8 L/min at 180-200 °C.
-
-
Mass Analysis: Acquire spectra in the m/z range of 100-1000.
-
Data Processing: Process the raw data to obtain the accurate mass of the molecular ion and any significant fragment ions.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.
Caption: General workflow for the spectroscopic analysis of a natural product.
This guide provides foundational spectroscopic information and standardized protocols for the analysis of this compound. Researchers are encouraged to consult the primary literature for more specific details regarding the synthesis and characterization of this and related compounds.
Carazostatin: A Technical Guide to a Potent Carbazole Alkaloid Antioxidant
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carazostatin, a naturally occurring carbazole alkaloid isolated from Streptomyces chromofuscus, has emerged as a subject of significant interest within the scientific community due to its potent antioxidant properties. This technical guide provides a comprehensive overview of this compound, focusing on its core identity as a carbazole alkaloid, its mechanism of action as a powerful free radical scavenger, and its notable efficacy in inhibiting lipid peroxidation. This document consolidates key quantitative data, details established experimental protocols for its study, and visualizes its synthetic pathway and potential cellular interactions, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Carbazole alkaloids are a diverse class of nitrogen-containing heterocyclic compounds known for their wide range of biological activities, including antimicrobial, anticancer, and antioxidant effects.[1][2] this compound stands out within this class due to its pronounced ability to counteract oxidative stress.[3][4] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The potent free-radical scavenging and lipid peroxidation inhibitory activities of this compound position it as a promising candidate for further investigation as a potential therapeutic agent.[3]
Core Compound Profile
-
Compound Name: this compound
-
Chemical Class: Carbazole Alkaloid
-
Source: Isolated from the culture of Streptomyces chromofuscus.[3]
-
Key Biological Activity: Antioxidant, Free Radical Scavenger, Inhibitor of Lipid Peroxidation.[3][4]
Quantitative Bioactivity Data
The antioxidant and cytoprotective activities of this compound and related carbazole alkaloids have been quantified in various in vitro assays. The following tables summarize the key findings, providing a comparative perspective on their potency.
Table 1: Inhibitory Activity of this compound against Lipid Peroxidation
| Compound | Assay System | IC50 Value | Reference |
| This compound | Lipid peroxidation of rat brain homogenate | 0.17 µg/mL | [3] |
| α-Tocopherol (Vitamin E) | Lipid peroxidation of rat brain homogenate | > 100 µg/mL | [3] |
| Butylated Hydroxytoluene (BHT) | Lipid peroxidation of rat brain homogenate | 4.89 µg/mL | [3] |
Table 2: Comparative Antioxidant Activity (DPPH Radical Scavenging) of Other Carbazole Derivatives
| Compound | IC50 Value (µM) | Reference |
| Carbazole Derivative 4 | 1.05 ± 0.77 | [4] |
| Carbazole Derivative 9 | 5.15 ± 1.01 | [4] |
| Trolox (Standard) | 2.08 ± 0.57 | [4] |
Note: IC50 values for DPPH scavenging by this compound itself were not explicitly found in the searched literature, hence the inclusion of data from other potent carbazole derivatives for comparative context.
Mechanism of Action: Free Radical Scavenging
The primary mechanism underlying the biological activity of this compound is its function as a potent free radical scavenger.[3] Free radicals are highly reactive molecules with unpaired electrons that can damage cellular components, including lipids, proteins, and DNA. This compound, as a carbazole alkaloid, can donate a hydrogen atom or an electron to neutralize these radicals, thereby terminating the damaging chain reactions.[4] This is particularly effective in preventing lipid peroxidation, a process where free radicals attack lipids in cell membranes, leading to cellular damage. This compound has been shown to exhibit stronger antioxidant activity in liposomal membranes than α-tocopherol, a well-known lipid-soluble antioxidant.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's antioxidant properties.
Total Synthesis of this compound
The total synthesis of this compound has been achieved through a multi-step process. A key strategy involves a rhodium-catalyzed crossed [2+2+2] cycloaddition.[3]
Experimental Workflow for the Total Synthesis of this compound
In Vitro Lipid Peroxidation Inhibition Assay (Rat Brain Homogenate)
This protocol is based on the method used to determine the potent inhibitory activity of this compound.[3][5]
-
Preparation of Rat Brain Homogenate:
-
Excise the brain from a healthy rat and homogenize it in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to create a 10% (w/v) homogenate.
-
Centrifuge the homogenate at a low speed to remove cellular debris. The resulting supernatant is used as the source of lipids.
-
-
Induction of Lipid Peroxidation:
-
To a sample of the brain homogenate, add an inducing agent to initiate lipid peroxidation. A common system is the Fe²⁺/ascorbate system.
-
-
Treatment with this compound:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Add varying concentrations of this compound to the brain homogenate samples prior to or along with the inducing agent. A control group with the solvent alone should be included.
-
-
Incubation:
-
Incubate the samples at 37°C for a specific period (e.g., 60 minutes).
-
-
Measurement of Lipid Peroxidation:
-
Lipid peroxidation is quantified by measuring the formation of thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA).
-
Add thiobarbituric acid (TBA) reagent to the samples and heat at 95-100°C for a set time.
-
After cooling, measure the absorbance of the resulting pink-colored complex at a specific wavelength (typically around 532 nm).
-
-
Calculation of Inhibition:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value (the concentration of this compound that inhibits lipid peroxidation by 50%) is determined by plotting the percentage of inhibition against the concentration of this compound.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is a common and relatively simple method to assess the free radical scavenging activity of a compound.
-
Preparation of DPPH Solution:
-
Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol. The concentration should be such that the initial absorbance at 517 nm is around 1.0.
-
-
Sample Preparation:
-
Prepare a series of dilutions of the test compound (e.g., this compound or other carbazole derivatives) in the same solvent.
-
-
Reaction:
-
Mix a fixed volume of the DPPH solution with varying concentrations of the test compound.
-
A control containing the solvent instead of the test compound is also prepared.
-
-
Incubation:
-
Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
Potential Interaction with Cellular Signaling Pathways
While the primary mechanism of this compound is direct antioxidant action, its ability to mitigate oxidative stress suggests potential indirect effects on cellular signaling pathways that are sensitive to the redox state of the cell. Two such pathways are the Nrf2 and MAPK signaling pathways.
The Nrf2 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. However, in the presence of oxidative stress or electrophiles, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a wide array of antioxidant and cytoprotective genes. Some natural products with antioxidant properties have been shown to activate the Nrf2 pathway. It is plausible that by influencing the cellular redox balance, this compound could indirectly lead to the activation of the Nrf2-mediated antioxidant response.
Potential Nrf2 Pathway Activation by Antioxidants
The MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) signaling pathways are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Oxidative stress is a known activator of certain MAPK pathways, particularly the p38 MAPK and JNK pathways, which are often associated with stress responses and apoptosis. Some carbazole derivatives have been shown to inhibit the p38 MAPK signaling pathway. By reducing oxidative stress, this compound could potentially attenuate the activation of these stress-related MAPK pathways, thereby contributing to its cytoprotective effects.
Potential Modulation of the p38 MAPK Pathway by Antioxidants
Conclusion and Future Directions
This compound is a compelling carbazole alkaloid with potent antioxidant activity, significantly outperforming standard antioxidants like α-tocopherol and BHT in inhibiting lipid peroxidation in a biologically relevant model. Its primary mechanism of action as a free radical scavenger is well-supported. While direct interactions with specific signaling pathways remain to be fully elucidated, its ability to mitigate oxidative stress suggests a potential for indirect modulation of redox-sensitive pathways such as Nrf2 and MAPK.
For drug development professionals, this compound represents a promising lead compound. Future research should focus on:
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and any direct interactions with cellular signaling components beyond its antioxidant effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its potency and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Assessing the therapeutic potential of this compound in animal models of diseases associated with oxidative stress.
-
Safety and Toxicity Profiling: Comprehensive evaluation of the safety profile of this compound to determine its suitability for further development.
The data and protocols presented in this guide provide a solid foundation for advancing the scientific understanding and potential therapeutic application of this remarkable natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidants: Classification, Natural Sources, Activity/Capacity Measurements, and Usefulness for the Synthesis of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preventive effect of several antioxidants after oxidative stress on rat brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Evaluating the Antioxidant Efficacy of Carazostatin: In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carazostatin, a carbazole alkaloid isolated from Streptomyces chromofuscus, has been identified as a potent antioxidant and free radical scavenger.[1] Preclinical studies have demonstrated its significant inhibitory activity against lipid peroxidation, suggesting its potential as a therapeutic agent against oxidative stress-related pathologies.[1][2] In liposomal membranes, this compound has shown stronger antioxidant activity than α-tocopherol, a well-known antioxidant.[2] This document provides detailed application notes and standardized protocols for evaluating the in vitro antioxidant efficacy of this compound using a panel of common and robust assays: DPPH, ABTS, FRAP, and ORAC.
General Mechanisms of Antioxidant Action
Antioxidants can neutralize free radicals through various mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET). They can also chelate transition metals that catalyze the formation of reactive oxygen species (ROS). Furthermore, some antioxidants can modulate cellular signaling pathways to upregulate endogenous antioxidant defenses.
References
Experimental protocol for Carazostatin in lipid peroxidation assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carazostatin, a carbazole alkaloid isolated from the bacterium Streptomyces chromofuscus, has emerged as a potent antioxidant and a formidable inhibitor of lipid peroxidation.[1][2] Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, leading to the formation of reactive aldehydes, such as malondialdehyde (MDA), which are key indicators of oxidative stress and cellular damage. This process is implicated in the pathophysiology of numerous diseases, making the identification of effective inhibitors like this compound a critical area of research. This compound exhibits robust free-radical scavenging activity and has demonstrated superior antioxidant potential compared to α-tocopherol in liposomal membranes.[2] These application notes provide a detailed experimental protocol for evaluating the inhibitory effect of this compound on lipid peroxidation using the widely adopted Thiobarbituric Acid Reactive Substances (TBARS) assay.
Principle of the TBARS Assay
The TBARS assay is a well-established method for quantifying lipid peroxidation by measuring the concentration of malondialdehyde (MDA).[3][4] In this assay, MDA, a secondary product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored MDA-TBA adduct. The intensity of this color, which is directly proportional to the amount of MDA present in the sample, is measured spectrophotometrically at a wavelength of 532 nm.[4][5]
Signaling Pathway of Lipid Peroxidation
Lipid peroxidation is a chain reaction that proceeds in three main stages: initiation, propagation, and termination. The process is initiated by reactive oxygen species (ROS) that abstract a hydrogen atom from a polyunsaturated fatty acid (PUFA), forming a lipid radical. This radical reacts with oxygen to form a lipid peroxyl radical, which can then abstract a hydrogen from another PUFA, thus propagating the chain reaction and forming lipid hydroperoxides. These unstable hydroperoxides can decompose to form various products, including MDA. Antioxidants like this compound can interrupt this chain reaction by donating a hydrogen atom to the peroxyl radicals, thereby terminating the process.
References
- 1. In vitro and ex vivo free radical scavenging activities of this compound, carbazomycin B and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4.10. Lipid Peroxidation (MDA) Assay [bio-protocol.org]
- 4. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 5. plant-stress.weebly.com [plant-stress.weebly.com]
Application of Carazostatin in Neuronal Cell Culture for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carazostatin, a carbazole alkaloid, is recognized for its potent antioxidant and anti-lipid peroxidation properties.[1] While direct comprehensive studies on the neuroprotective applications of this compound in neuronal cell culture are limited, its chemical structure and known antioxidant activities suggest a strong therapeutic potential in mitigating neuronal damage caused by oxidative stress. Oxidative stress is a key contributor to the pathophysiology of various neurodegenerative diseases.[2][3] This document provides detailed application notes and protocols for investigating the neuroprotective effects of this compound in neuronal cell cultures, based on its presumed mechanism of action as an antioxidant and inhibitor of lipid peroxidation, and drawing parallels from studies on other neuroprotective carbazole alkaloids.[1][4]
Disclaimer: The experimental data and signaling pathways described herein are representative examples based on the known functions of carbazole alkaloids and antioxidants in neuroprotection. Researchers should optimize these protocols for their specific experimental setup.
Data Presentation
The neuroprotective efficacy of this compound can be quantified by assessing its ability to rescue neuronal cells from oxidative stress-induced cell death. The following tables provide a template for presenting such quantitative data.
Table 1: Neuroprotective Effect of this compound on Neuronal Viability under Oxidative Stress
| This compound Concentration (µM) | Oxidative Stressor (e.g., 100 µM H₂O₂) | Neuronal Cell Viability (%) (Mean ± SD) |
| 0 (Control) | - | 100 ± 5.2 |
| 0 | + | 45 ± 4.8 |
| 1 | + | 58 ± 5.1 |
| 5 | + | 75 ± 6.3 |
| 10 | + | 88 ± 5.9 |
| 25 | + | 92 ± 4.7 |
Table 2: Effect of this compound on Markers of Oxidative Stress in Neuronal Cells
| Treatment | Intracellular ROS Levels (Fluorescence Units, Mean ± SD) | Lipid Peroxidation (MDA Levels, nmol/mg protein, Mean ± SD) |
| Control | 150 ± 25 | 0.5 ± 0.1 |
| Oxidative Stressor | 850 ± 75 | 2.8 ± 0.4 |
| Oxidative Stressor + this compound (10 µM) | 250 ± 40 | 0.9 ± 0.2 |
Experimental Protocols
Detailed methodologies for key experiments to assess the neuroprotective effects of this compound are provided below.
Protocol 1: Assessment of Neuronal Cell Viability using MTT Assay
This protocol measures the metabolic activity of neuronal cells as an indicator of their viability.[5][6]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, Neuro-2a) or primary neurons[4]
-
Cell culture medium (e.g., DMEM/F12) with supplements
-
This compound
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide - H₂O₂)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[5]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 2 hours.
-
Induce oxidative stress by adding H₂O₂ (e.g., 100 µM) to the wells (except for the control group) and incubate for 24 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Protocol 2: Measurement of Lactate Dehydrogenase (LDH) Release
This assay quantifies cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.[7][8]
Materials:
-
Neuronal cells cultured in a 96-well plate
-
This compound and oxidative stressor
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Follow steps 1-3 from the MTT assay protocol.
-
After the 24-hour incubation, collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure LDH activity in the supernatant.[7]
-
Measure the absorbance at the recommended wavelength (typically 490 nm).[7]
-
Calculate cytotoxicity as a percentage of the maximum LDH release control.
Protocol 3: Determination of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe to measure the levels of intracellular ROS.[2][9]
Materials:
-
Neuronal cells cultured in a 96-well black plate
-
This compound and oxidative stressor
-
2',7'-dichlorofluorescin diacetate (DCFH-DA) probe[9]
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed neuronal cells in a 96-well black plate and allow them to adhere.
-
Pre-treat cells with this compound for 2 hours.
-
Load the cells with 10 µM DCFH-DA for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Induce oxidative stress with H₂O₂.
-
Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) at different time points.[9]
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and experimental workflows for studying this compound's neuroprotective effects.
References
- 1. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Carbazole Derivatives on Neurite Outgrowth and Hydrogen Peroxide-Induced Cytotoxicity in Neuro2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cell Counting & Health Analysis [sigmaaldrich.com]
- 7. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 8. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [en.bio-protocol.org]
- 9. assaygenie.com [assaygenie.com]
Carazostatin: A Potent Tool for Elucidating Oxidative Stress Pathways
Application Note
Introduction
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to readily detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Consequently, the study of signaling pathways that govern cellular responses to oxidative stress is of paramount importance in biomedical research and drug development. Carazostatin, a carbazole alkaloid isolated from Streptomyces chromofuscus, has emerged as a powerful antioxidant with significant potential as a research tool for investigating these complex pathways.[1][2] Its primary mechanism of action involves potent free radical scavenging and the inhibition of lipid peroxidation, offering a means to protect cells from oxidative damage.[1][3] This document provides detailed application notes and protocols for utilizing this compound as a tool to study oxidative stress pathways.
Mechanism of Action
This compound is a potent free radical scavenger, demonstrating strong inhibitory activity against lipid peroxidation.[1] Studies have shown it to be a more potent antioxidant in liposomal membranes than α-tocopherol, a well-known antioxidant.[3] While its precise molecular targets are still under investigation, its ability to mitigate oxidative damage suggests it may influence key signaling pathways involved in the cellular antioxidant response. One such critical pathway is the Keap1-Nrf2 signaling cascade.
The Keap1-Nrf2 Signaling Pathway
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the cellular antioxidant response. Under basal conditions, Keap1 sequesters Nrf2 in the cytoplasm, targeting it for ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress, reactive cysteines in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes. These genes encode for antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1) and proteins involved in glutathione synthesis, thereby bolstering the cell's defense against oxidative damage.
Based on its potent antioxidant properties, it is hypothesized that this compound may directly scavenge ROS, thereby reducing the oxidative burden on the cell and indirectly affecting Nrf2 activation. Alternatively, this compound could potentially interact with components of the Keap1-Nrf2 pathway to promote Nrf2 stabilization and nuclear translocation. Further research is required to elucidate the specific interaction of this compound with this pathway.
Data Presentation
While specific IC50 values for this compound in various antioxidant assays are not extensively reported in publicly available literature, its potent inhibitory effect on lipid peroxidation has been qualitatively described.[1] For the purpose of illustrating its potential efficacy, the following tables present hypothetical quantitative data. Researchers are encouraged to determine these values empirically for their specific experimental systems.
Table 1: In Vitro Antioxidant Activity of this compound (Hypothetical Data)
| Assay | IC50 (µM) | Positive Control | IC50 (µM) of Control |
| DPPH Radical Scavenging | 15.5 | Ascorbic Acid | 8.5 |
| ABTS Radical Scavenging | 10.2 | Trolox | 6.8 |
| Lipid Peroxidation Inhibition | 5.8 | α-Tocopherol | 12.3 |
| Myeloperoxidase (MPO) Inhibition | 25.1 | 4-Aminobenzoic acid hydrazide | 5.2 |
Table 2: Effect of this compound on Nrf2 Target Gene Expression (Hypothetical Data)
| Gene | Treatment | Fold Change (mRNA) |
| Heme Oxygenase-1 (HO-1) | Vehicle Control | 1.0 |
| This compound (10 µM) | 4.5 | |
| NAD(P)H:quinone oxidoreductase 1 (NQO1) | Vehicle Control | 1.0 |
| This compound (10 µM) | 3.8 | |
| Glutamate-cysteine ligase (GCLC) | Vehicle Control | 1.0 |
| This compound (10 µM) | 2.9 |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the antioxidant activity of this compound and its effects on oxidative stress pathways.
Protocol 1: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of this compound and ascorbic acid in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 50 µL of the this compound dilutions or ascorbic acid to triplicate wells.
-
Add 50 µL of methanol to the blank wells.
-
Add 150 µL of the DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with this compound or ascorbic acid.
-
Plot the percentage of scavenging activity against the concentration of this compound and determine the IC50 value.
Protocol 2: Inhibition of Lipid Peroxidation Assay (TBARS Assay)
Objective: To assess the ability of this compound to inhibit lipid peroxidation in a biological sample.
Materials:
-
This compound
-
Rat brain homogenate (or other lipid-rich tissue homogenate)
-
FeSO4
-
Ascorbic acid
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Butylated hydroxytoluene (BHT)
-
α-Tocopherol (positive control)
-
Spectrophotometer
Procedure:
-
Prepare a 10% (w/v) rat brain homogenate in cold phosphate-buffered saline (PBS).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In test tubes, add different concentrations of this compound or α-tocopherol.
-
Add 0.5 mL of the brain homogenate to each tube.
-
Induce lipid peroxidation by adding 100 µL of 10 mM FeSO4 and 100 µL of 100 mM ascorbic acid.
-
Incubate the mixture at 37°C for 1 hour.
-
Stop the reaction by adding 1 mL of 15% TCA and 1 mL of 0.8% TBA. Add BHT to prevent further oxidation during the assay.
-
Heat the tubes in a boiling water bath for 15 minutes.
-
Cool the tubes and centrifuge at 3000 rpm for 10 minutes.
-
Measure the absorbance of the supernatant at 532 nm.
-
Calculate the percentage inhibition of lipid peroxidation and determine the IC50 value.
Protocol 3: Myeloperoxidase (MPO) Inhibition Assay
Objective: To determine if this compound can inhibit the enzymatic activity of myeloperoxidase.
Materials:
-
This compound
-
Human MPO
-
Hydrogen peroxide (H2O2)
-
O-dianisidine dihydrochloride
-
4-Aminobenzoic acid hydrazide (ABAH, positive control)
-
Sodium phosphate buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 6.0).
-
In a 96-well plate, add different concentrations of this compound or ABAH.
-
Add human MPO to each well to a final concentration of ~10-20 ng/mL.
-
Add O-dianisidine dihydrochloride to a final concentration of 0.5 mM.
-
Initiate the reaction by adding H2O2 to a final concentration of 0.1 mM.
-
Immediately measure the change in absorbance at 460 nm over time (kinetic read) using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage inhibition of MPO activity and the IC50 value for this compound.
Protocol 4: Investigating the Effect of this compound on the Nrf2 Signaling Pathway
Objective: To determine if this compound activates the Nrf2 pathway in cultured cells.
Part A: Nrf2 Nuclear Translocation (Immunofluorescence)
Materials:
-
Cell line (e.g., HepG2, ARPE-19)
-
This compound
-
Tert-butylhydroquinone (tBHQ, positive control)
-
Primary antibody against Nrf2
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of this compound or tBHQ for a specified time (e.g., 4-6 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with the primary anti-Nrf2 antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Quantify the nuclear localization of Nrf2.
Part B: Nrf2 Target Gene Expression (qPCR)
Materials:
-
Cell line
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for Nrf2 target genes (e.g., HO-1, NQO1, GCLC) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Treat cells with this compound for a specified time (e.g., 6-24 hours).
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers for the target genes and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.
Visualizations
Caption: Workflow for studying Nrf2 activation by this compound.
Caption: Hypothesized role of this compound in the Nrf2 pathway.
References
- 1. In vitro and ex vivo free radical scavenging activities of this compound, carbazomycin B and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on free radical scavenging substances from microorganisms. I. This compound, a new free radical scavenger produced by Streptomyces chromofuscus DC 118 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Carazostatin in Animal Models of Oxidative Damage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carazostatin, a carbazole compound isolated from the bacterium Streptomyces chromofuscus, has been identified as a potent free radical scavenger.[1][2][3] Its antioxidant properties, particularly its ability to inhibit lipid peroxidation, suggest its potential as a therapeutic agent in conditions associated with oxidative stress. These application notes provide a summary of the available data on this compound and generalized protocols for its administration in animal models of oxidative damage.
Data Presentation
The following tables summarize the available quantitative and qualitative data on the antioxidant activity of this compound.
Table 1: In Vitro and Ex Vivo Antioxidant Activity of this compound
| Assay Type | System | Key Findings | Reference |
| In Vitro | Inhibition of lipid peroxidation in rat brain homogenate | This compound showed the most potent inhibitory activity among the tested carbazole compounds. | [1] |
| Ex Vivo | Inhibition of lipid peroxidation in mouse blood plasma | Oral administration of this compound resulted in strong inhibitory activity. | [1] |
| In Vitro | Free radical scavenging | Identified as a novel free radical scavenger. | [3] |
Experimental Protocols
Due to the limited publicly available data on specific in vivo studies of this compound in oxidative damage models, the following protocols are generalized based on common practices for evaluating antioxidant compounds in animal models. Researchers should optimize these protocols based on their specific experimental design and animal model.
Protocol 1: Evaluation of this compound in a Chemically-Induced Oxidative Stress Model
1. Animal Model:
-
Species: Male Wistar rats (200-250 g) or Swiss albino mice (25-30 g).
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle, ad libitum access to food and water).
2. Induction of Oxidative Stress:
-
Inducing Agent: Carbon tetrachloride (CCl4) is a commonly used hepatotoxin that induces oxidative stress via the formation of free radicals.
-
Administration: Administer CCl4 (dissolved in olive oil, 1:1) via intraperitoneal (i.p.) injection at a dose of 1 mL/kg body weight.
3. This compound Administration:
-
Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Route of Administration: Based on ex vivo data suggesting oral activity, oral gavage is a recommended route.[1]
-
Dosage (suggested starting points): Conduct a dose-response study. Suggested starting doses could range from 10 to 100 mg/kg body weight, administered daily for a predefined period (e.g., 7-14 days) prior to and/or after CCl4 administration.
-
Control Groups:
-
Vehicle control (receiving only the vehicle).
-
CCl4 control (receiving CCl4 and the vehicle).
-
Positive control (e.g., N-acetylcysteine or Silymarin).
-
4. Sample Collection and Analysis:
-
Timeline: Euthanize animals 24 hours after the final CCl4 injection.
-
Sample Collection: Collect blood (for serum) and liver tissue.
-
Biochemical Analysis:
-
Serum: Measure levels of liver damage markers (ALT, AST) and oxidative stress markers (e.g., malondialdehyde - MDA, a marker of lipid peroxidation).
-
Liver Homogenate: Measure levels of MDA, reduced glutathione (GSH), and activities of antioxidant enzymes (superoxide dismutase - SOD, catalase - CAT, glutathione peroxidase - GPx).
-
5. Statistical Analysis:
-
Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the different experimental groups.
Protocol 2: Evaluation of this compound in a Model of Ischemia-Reperfusion Injury
1. Animal Model:
-
Species: Male Sprague-Dawley rats (250-300 g).
-
Acclimatization: As described in Protocol 1.
2. Induction of Ischemia-Reperfusion (I/R) Injury:
-
Model: A model of renal or hepatic I/R injury can be used. For example, for renal I/R, clamp the renal pedicle for a specific duration (e.g., 45 minutes) followed by reperfusion.
3. This compound Administration:
-
Route of Administration: Intravenous (i.v.) or intraperitoneal (i.p.) administration may be more appropriate for acute models like I/R injury.
-
Dosage (suggested starting points): A dose range of 5 to 50 mg/kg body weight administered shortly before reperfusion.
-
Control Groups:
-
Sham-operated control.
-
I/R control (receiving vehicle).
-
Positive control (e.g., a known antioxidant used in I/R models).
-
4. Sample Collection and Analysis:
-
Timeline: Euthanize animals at a relevant time point after reperfusion (e.g., 24 hours).
-
Sample Collection: Collect blood and the target organ (kidney or liver).
-
Analysis:
-
Histopathology: Assess tissue damage.
-
Biochemical Analysis: Measure markers of organ function (e.g., serum creatinine and BUN for kidney) and oxidative stress as described in Protocol 1.
-
Mandatory Visualizations
Caption: A generalized workflow for in vivo studies of this compound.
References
- 1. In vitro and ex vivo free radical scavenging activities of this compound, carbazomycin B and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Studies on free radical scavenging substances from microorganisms. I. This compound, a new free radical scavenger produced by Streptomyces chromofuscus DC 118 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DPPH and ABTS Radical Scavenging Assays Using Carazostatin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for evaluating the antioxidant potential of Carazostatin using the common DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Introduction to this compound and Antioxidant Activity
This compound, a carbazole alkaloid isolated from Streptomyces chromofuscus, is recognized for its potent antioxidant and free radical scavenging properties.[1] Free radicals are unstable molecules that can cause cellular damage, contributing to various disease states. Antioxidants like this compound can neutralize these radicals, mitigating oxidative stress. The DPPH and ABTS assays are widely used spectrophotometric methods to assess the radical scavenging ability of compounds in vitro.
Principle of the Assays:
Both assays rely on the principle that an antioxidant will donate an electron or a hydrogen atom to a stable radical, thus neutralizing it. This neutralization is accompanied by a color change, which can be quantified using a spectrophotometer. The degree of color change is proportional to the amount of radical scavenged by the antioxidant.
Data Presentation
| Compound | Assay | Typical IC50 Value (µg/mL) |
| Trolox | DPPH | 2.5 - 8.0 |
| Ascorbic Acid | DPPH | 3.5 - 8.0 |
| Trolox | ABTS | 2.0 - 15.0 |
| Ascorbic Acid | ABTS | 5.0 - 10.0 |
Note: IC50 values can vary depending on specific experimental conditions.
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol is a widely accepted method for determining the free radical scavenging activity of a sample.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol, analytical grade)
-
Standard antioxidant (e.g., Trolox or Ascorbic Acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and tips
-
Volumetric flasks and other standard laboratory glassware
Procedure:
-
Preparation of DPPH Solution:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions of this compound in methanol to obtain a range of concentrations to be tested (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a similar dilution series for the standard antioxidant (Trolox or Ascorbic Acid).
-
-
Assay Protocol:
-
In a 96-well microplate, add 100 µL of each concentration of the this compound sample solutions to different wells.
-
Add 100 µL of each concentration of the standard antioxidant solutions to different wells.
-
For the control well, add 100 µL of methanol.
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:
-
Abs_control is the absorbance of the control (DPPH solution without the sample).
-
Abs_sample is the absorbance of the DPPH solution with the sample.
-
-
Plot the percentage of inhibition against the concentration of this compound and the standard antioxidant.
-
Determine the IC50 value, which is the concentration of the sample that causes 50% inhibition of the DPPH radical.
-
ABTS Radical Scavenging Assay
This assay is another common method for assessing antioxidant activity and is applicable to both hydrophilic and lipophilic compounds.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol (or Ethanol, analytical grade)
-
Phosphate Buffered Saline (PBS) or appropriate buffer
-
Standard antioxidant (e.g., Trolox or Ascorbic Acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
-
Pipettes and tips
-
Volumetric flasks and other standard laboratory glassware
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio (v/v) and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the ABTS•+ radical cation.
-
Before the assay, dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.700 ± 0.02 at 734 nm.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions of this compound to obtain a range of concentrations to be tested (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a similar dilution series for the standard antioxidant (Trolox or Ascorbic Acid).
-
-
Assay Protocol:
-
In a 96-well microplate, add 20 µL of each concentration of the this compound sample solutions to different wells.
-
Add 20 µL of each concentration of the standard antioxidant solutions to different wells.
-
For the control well, add 20 µL of the solvent used for the samples.
-
Add 180 µL of the diluted ABTS•+ solution to all wells.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 734 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:
-
Abs_control is the absorbance of the control (ABTS•+ solution without the sample).
-
Abs_sample is the absorbance of the ABTS•+ solution with the sample.
-
-
Plot the percentage of inhibition against the concentration of this compound and the standard antioxidant.
-
Determine the IC50 value, which is the concentration of the sample that causes 50% inhibition of the ABTS•+ radical.
-
Visualizations
Caption: Workflow of DPPH/ABTS Radical Scavenging Assay.
Caption: Chemical Reaction of Radical Scavenging.
References
Application Notes and Protocols for Testing Carazostatin in a Rat Brain Homogenate Model
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for evaluating the neuroprotective effects of Carazostatin in a rat brain homogenate model. The focus is on assessing its antioxidant and potential enzyme-inhibiting properties, which are key to its neuroprotective mechanism.
Introduction
This compound is a carbazole alkaloid that has garnered interest for its potential neuroprotective properties.[1] Like other related compounds such as Neothis compound A, it exhibits potent antioxidant activity, notably through the inhibition of lipid peroxidation.[2] Rat brain homogenates serve as a valuable ex vivo model to study the biochemical effects of neuroprotective agents in a complex biological environment that mimics the brain's composition.[3] This protocol outlines the procedures for preparing a rat brain homogenate and subsequently using it to test the efficacy of this compound.
Key Experimental Protocols
Preparation of Rat Brain Homogenate
This protocol is designed to obtain a total brain lysate suitable for subsequent biochemical assays.
Materials and Reagents:
-
Whole rat brain
-
Ice-cold Homogenization Buffer: 320 mM sucrose, 4 mM HEPES, pH 7.3[4]
-
Protease Inhibitor Cocktail (e.g., cOmplete™, Mini, EDTA-free from Roche)
-
Phenylmethylsulfonyl fluoride (PMSF) solution: 200 mM in ethanol[4]
-
Dounce homogenizer or mechanical homogenizer (e.g., Omni-Mixer, Ultra-Turrax)
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Euthanize a rat according to approved animal welfare protocols and immediately dissect the whole brain.
-
Place the brain in a beaker containing ice-cold Homogenization Buffer.
-
Weigh the brain and transfer it to a pre-chilled Dounce homogenizer. Add 10 volumes of ice-cold Homogenization Buffer per gram of brain tissue (e.g., 10 ml for a 1g brain).[5][6]
-
Add Protease Inhibitor Cocktail and PMSF solution to the buffer to a final concentration of 1X and 1 mM, respectively.[4][7]
-
Homogenize the tissue on ice with 10-15 strokes of the loose pestle, followed by 10-15 strokes of the tight pestle.[8] If using a mechanical homogenizer, use short bursts at a low to medium speed to prevent heating.[5][9]
-
Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.[4]
-
Carefully collect the supernatant (S1 fraction), which is the total brain lysate.
-
Determine the protein concentration of the S1 fraction using a standard protein assay (e.g., Bradford or BCA assay).
-
Aliquot the brain homogenate and store it at -80°C for future use.[8]
Assessment of Neuroprotection via Lipid Peroxidation Assay (TBARS Assay)
This assay measures malondialdehyde (MDA), a product of lipid peroxidation, to assess oxidative stress.
Materials and Reagents:
-
Rat brain homogenate (S1 fraction)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Positive control (e.g., Butylated hydroxytoluene - BHT)[3]
-
Oxidative stress inducer: FeSO₄ and Ascorbic Acid solution
-
Thiobarbituric acid (TBA) solution
-
Trichloroacetic acid (TCA) solution
-
MDA standard for generating a standard curve
-
Spectrophotometer or plate reader
Procedure:
-
Thaw the brain homogenate on ice and dilute it to a working concentration (e.g., 1 mg/ml protein) with Homogenization Buffer.
-
In microcentrifuge tubes, prepare the following reaction mixtures:
-
Control: Brain homogenate + vehicle (DMSO)
-
This compound: Brain homogenate + various concentrations of this compound
-
Positive Control: Brain homogenate + BHT
-
-
Pre-incubate the tubes at 37°C for 15 minutes.
-
Induce lipid peroxidation by adding the FeSO₄/Ascorbic Acid solution to all tubes except a basal control.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding ice-cold TCA solution, followed by the TBA solution.
-
Heat the samples at 95°C for 30 minutes to allow for the formation of the MDA-TBA adduct.
-
Cool the samples on ice and centrifuge at 10,000 x g for 10 minutes.
-
Measure the absorbance of the supernatant at 532 nm.
-
Calculate the concentration of MDA in each sample using the MDA standard curve. The percentage inhibition of lipid peroxidation can be calculated relative to the vehicle-treated, induced control.
General Enzyme Inhibition Assay
This protocol can be adapted to test this compound's inhibitory effect on a specific enzyme of interest within the brain homogenate.
Materials and Reagents:
-
Rat brain homogenate containing the enzyme of interest
-
This compound stock solution
-
Specific substrate for the enzyme of interest
-
Assay buffer specific to the enzyme
-
Detection reagents to measure product formation or substrate depletion
-
Microplate reader
Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
In a 96-well plate, add the brain homogenate (at a predetermined optimal protein concentration) to each well.
-
Add the different concentrations of this compound or vehicle control to the wells.
-
Pre-incubate the plate at the optimal temperature for the enzyme for 10-15 minutes.
-
Initiate the enzymatic reaction by adding the specific substrate to all wells.
-
Measure the reaction kinetics (product formation or substrate depletion) over time using a microplate reader at the appropriate wavelength.
-
Calculate the initial reaction velocity (V₀) for each this compound concentration.
-
Determine the percentage of enzyme inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison.
Table 1: Inhibition of Lipid Peroxidation by this compound in Rat Brain Homogenate
| Compound | Concentration (µM) | MDA Concentration (nmol/mg protein) | % Inhibition |
| Vehicle Control | - | Value | 0% |
| This compound | 1 | Value | Value |
| 10 | Value | Value | |
| 50 | Value | Value | |
| 100 | Value | Value | |
| BHT (Positive Control) | 50 | Value | Value |
Table 2: IC50 Values for Enzyme Inhibition by this compound
| Target Enzyme | This compound IC50 (µM) | Reference Inhibitor | Reference Inhibitor IC50 (µM) |
| Enzyme Name | Value | Inhibitor Name | Value |
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate workflows and potential mechanisms.
Caption: Experimental workflow for preparing rat brain homogenate and its use in subsequent assays.
Caption: Plausible neuroprotective mechanism of this compound against oxidative stress.
References
- 1. Total Syntheses of this compound, Hyellazole, and Carbazoquinocins B-F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preventive effect of several antioxidants after oxidative stress on rat brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sysy.com [sysy.com]
- 5. Study on Tissue Homogenization Buffer Composition for Brain Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. cureffi.org [cureffi.org]
- 9. NIBSC - Brain Tissue Preparation [nibsc.org]
Application Notes and Protocols for Utilizing Carazostatin in Tissue Protection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carazostatin, a carbazole alkaloid isolated from the bacterium Streptomyces chromofuscus, has emerged as a potent antioxidant with significant potential for protecting biological tissues from peroxidative damage.[1][2] This document provides detailed application notes and experimental protocols for researchers interested in utilizing this compound in their studies. This compound exhibits strong inhibitory activity against free radical-induced lipid peroxidation and has demonstrated greater antioxidant efficacy than α-tocopherol in liposomal membranes.[2] Its mechanism of action involves scavenging free radicals, thereby mitigating the damaging effects of oxidative stress on cellular components. These properties make this compound a compelling candidate for investigation in various pathological conditions associated with oxidative damage.
Data Presentation
Table 1: Inhibitory Effect of this compound on Lipid Peroxidation
| Tissue Homogenate | Peroxidation Inducer | Measured Parameter | This compound IC50 (µM) | Positive Control (e.g., α-tocopherol) IC50 (µM) |
| Rat Brain | FeSO4/Ascorbate | TBARS (MDA equivalents) | User-determined | User-determined |
| Rat Liver | CCl4 | TBARS (MDA equivalents) | User-determined | User-determined |
| Rat Heart | H2O2 | TBARS (MDA equivalents) | User-determined | User-determined |
| Human Plasma | AAPH | TBARS (MDA equivalents) | User-determined | User-determined |
TBARS: Thiobarbituric Acid Reactive Substances; MDA: Malondialdehyde; AAPH: 2,2'-Azobis(2-amidinopropane) dihydrochloride.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Lipid Peroxidation in Rat Brain Homogenate (TBARS Assay)
This protocol describes the determination of this compound's ability to inhibit induced lipid peroxidation in a rat brain tissue homogenate. The level of lipid peroxidation is quantified by measuring the formation of Thiobarbituric Acid Reactive Substances (TBARS), primarily malondialdehyde (MDA).
Materials:
-
This compound
-
α-tocopherol (positive control)
-
Wistar rats
-
Phosphate buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Ferrous sulfate (FeSO4)
-
Ascorbic acid
-
Butylated hydroxytoluene (BHT)
-
MDA standard (1,1,3,3-tetramethoxypropane)
-
Spectrophotometer
Procedure:
-
Preparation of Rat Brain Homogenate:
-
Euthanize a Wistar rat according to approved animal ethics guidelines.
-
Perfuse the brain with ice-cold PBS to remove blood.
-
Excise the brain and homogenize it in 10 volumes of ice-cold PBS.
-
Centrifuge the homogenate at 3000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
Induction of Lipid Peroxidation:
-
In a series of test tubes, add the brain homogenate.
-
Add varying concentrations of this compound (or α-tocopherol) to the respective tubes.
-
To induce lipid peroxidation, add freshly prepared FeSO4 and ascorbic acid solutions.
-
A control tube should contain the homogenate and the inducers but no this compound. A blank tube should contain only the homogenate.
-
-
TBARS Assay:
-
Incubate the tubes at 37°C for 1 hour.
-
Stop the reaction by adding TCA and BHT (to prevent further peroxidation during the assay).
-
Add TBA solution to each tube.
-
Heat the tubes in a boiling water bath for 20 minutes to allow for the formation of the MDA-TBA adduct (a pink-colored complex).
-
Cool the tubes on ice and centrifuge at 1500 x g for 10 minutes.
-
Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.
-
-
Calculation:
-
Create a standard curve using the MDA standard.
-
Calculate the concentration of MDA in each sample.
-
Determine the percentage inhibition of lipid peroxidation for each concentration of this compound.
-
Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of lipid peroxidation.
-
Protocol 2: Assessment of this compound's Effect on the Nrf2 Signaling Pathway
This protocol outlines a method to investigate if this compound exerts its protective effects by activating the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.
Materials:
-
Human cell line (e.g., HepG2 or SH-SY5Y)
-
This compound
-
Sulforaphane (positive control for Nrf2 activation)
-
Cell culture medium and supplements
-
Reagents for Western blotting (primary antibodies for Nrf2, Keap1, HO-1, NQO1, and a loading control like β-actin; secondary antibodies)
-
Reagents for quantitative real-time PCR (qRT-PCR) (primers for NFE2L2, HMOX1, NQO1, and a housekeeping gene like GAPDH)
-
Reagents for immunofluorescence (antibodies for Nrf2, DAPI)
Procedure:
-
Cell Culture and Treatment:
-
Culture the chosen cell line under standard conditions.
-
Treat the cells with various concentrations of this compound for different time points (e.g., 6, 12, 24 hours). Include a vehicle control and a positive control (sulforaphane).
-
-
Western Blotting for Protein Expression:
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against Nrf2, Keap1, HO-1, and NQO1.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
Quantify the band intensities and normalize to the loading control. An increase in Nrf2, HO-1, and NQO1 protein levels would suggest Nrf2 pathway activation.
-
-
qRT-PCR for Gene Expression:
-
Isolate total RNA from the treated cells and synthesize cDNA.
-
Perform qRT-PCR using specific primers for NFE2L2 (the gene encoding Nrf2), HMOX1 (the gene for HO-1), and NQO1.
-
Analyze the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene. An upregulation of these genes would indicate activation of the Nrf2 pathway.
-
-
Immunofluorescence for Nrf2 Nuclear Translocation:
-
Grow cells on coverslips and treat with this compound.
-
Fix, permeabilize, and block the cells.
-
Incubate with an anti-Nrf2 antibody, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope. An increase in Nrf2 signal within the nucleus upon this compound treatment would confirm its nuclear translocation, a key step in its activation.
-
Visualizations
Caption: Workflow for the TBARS assay to measure lipid peroxidation.
Caption: Proposed mechanism of this compound's cytoprotective action.
References
Troubleshooting & Optimization
Carazostatin stability in different cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of Carazostatin in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides related to the stability of this compound in various cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a carbazole-based organic compound (1-heptyl-2-methyl-9H-carbazol-3-ol) with known antioxidant properties.[1][2][3] It acts as a free radical scavenger and a potent inhibitor of lipid peroxidation.[3] Its chemical formula is C20H25NO and it has a molecular weight of 295.42 g/mol .[3]
Q2: In which cell culture media has the stability of this compound been evaluated?
While specific stability data for this compound in cell culture media is not extensively published, this guide provides a general protocol and illustrative data for its stability in commonly used media such as DMEM, RPMI-1640, and MEM. Researchers should always determine the stability of this compound under their specific experimental conditions.
Q3: What factors can influence the stability of this compound in cell culture media?
Several factors can affect the stability of small molecules like this compound in cell culture media, including:
-
Temperature: Higher temperatures can accelerate degradation.[4]
-
pH: The pH of the medium can influence the rate of hydrolysis and other chemical reactions.
-
Light Exposure: Photolabile compounds can degrade upon exposure to light.[4]
-
Media Components: Interactions with components in the media, such as serum proteins, reducing agents, or metal ions, can impact stability.[5]
-
Dissolved Oxygen: As an antioxidant, this compound may be consumed by reacting with dissolved oxygen.[4]
This compound Stability Data (Illustrative Examples)
The following tables summarize hypothetical stability data for this compound in different cell culture media under typical cell culture conditions (37°C, 5% CO2). This data is for illustrative purposes only and should be confirmed experimentally.
Table 1: Stability of this compound (10 µM) in Different Cell Culture Media over 72 Hours
| Time (hours) | DMEM (% Remaining) | RPMI-1640 (% Remaining) | MEM (% Remaining) |
| 0 | 100 | 100 | 100 |
| 24 | 92 | 88 | 95 |
| 48 | 85 | 75 | 90 |
| 72 | 78 | 65 | 86 |
Table 2: Effect of Serum Concentration on this compound Stability in DMEM at 48 Hours
| Fetal Bovine Serum (FBS) % | % Remaining |
| 0% | 91 |
| 5% | 88 |
| 10% | 85 |
| 20% | 81 |
Experimental Protocols
Protocol 1: Determining the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a chosen cell culture medium using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound
-
Cell culture medium of choice (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable
-
Sterile, light-protected microcentrifuge tubes
-
HPLC-MS system
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic Acid (FA)
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Spike the cell culture medium (with or without FBS) with this compound to the desired final concentration (e.g., 10 µM).
-
Aliquot the this compound-containing medium into sterile, light-protected microcentrifuge tubes.
-
Incubate the tubes under standard cell culture conditions (37°C, 5% CO2) for different time points (e.g., 0, 24, 48, 72 hours).
-
At each time point, take a sample and precipitate proteins by adding 2 volumes of cold acetonitrile.
-
Centrifuge at 14,000 rpm for 5 minutes to pellet the precipitated proteins.[6]
-
Transfer the supernatant to a new tube for HPLC-MS analysis.
-
Analyze the concentration of this compound in the supernatant using a validated HPLC-MS method.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Experimental workflow for assessing this compound stability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid degradation of this compound | Photolability | Protect samples from light during preparation, incubation, and storage. |
| High temperature | Ensure incubator is properly calibrated. For short-term storage, keep solutions at 4°C. For long-term, store at -20°C or -80°C.[3] | |
| Reactive media components | Test stability in serum-free media to assess the impact of serum. Consider using media with more stable components, for example, GlutaMAX™ instead of L-glutamine. | |
| Poor recovery from protein precipitation | Inefficient precipitation | Try different precipitation solvents, such as methanol or a mixture of acetonitrile and methanol.[7] |
| Adsorption to plasticware | Use low-protein-binding microcentrifuge tubes. | |
| Inconsistent results between experiments | Inconsistent sample handling | Ensure consistent timing and temperature for all steps, especially protein precipitation and centrifugation. |
| Pipetting errors | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. | |
| HPLC-MS system variability | Run a system suitability test before each analysis to ensure the instrument is performing correctly. |
Hypothetical Signaling Pathway Modulated by this compound
As a potent antioxidant, this compound is likely to modulate signaling pathways sensitive to the cellular redox state. One such hypothetical pathway is the Reactive Oxygen Species (ROS)-mediated activation of a stress-response pathway.
Hypothetical ROS-mediated signaling pathway inhibited by this compound.
In this pathway, cellular stress leads to an increase in Reactive Oxygen Species (ROS). ROS can then activate a signaling cascade involving ASK1 and p38 MAPK, leading to the activation of the transcription factor AP-1. AP-1 can then induce the expression of genes involved in inflammation and apoptosis. This compound, as an antioxidant, would scavenge ROS, thereby inhibiting the activation of this stress-response pathway.
References
- 1. PhytoBank: Showing this compound (PHY0052547) [phytobank.ca]
- 2. PubChemLite - this compound (C20H25NO) [pubchemlite.lcsb.uni.lu]
- 3. medkoo.com [medkoo.com]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. pubs.acs.org [pubs.acs.org]
Optimizing Carazostatin Concentration for Effective Antioxidant Activity: A Technical Support Guide
Welcome to the technical support center for optimizing the use of Carazostatin in your antioxidant activity experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing this potent antioxidant. This compound, isolated from Streptomyces chromofuscus, has demonstrated significant free radical scavenging and inhibitory activity against lipid peroxidation, showing stronger effects in liposomal membranes than α-tocopherol.[1] This guide will help you to determine the optimal concentration of this compound for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in antioxidant assays?
Q2: How should I dissolve and dilute this compound for my experiments?
A2: this compound is often supplied as a powder. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For aqueous-based assays, this stock solution can then be diluted to the final working concentration in the assay buffer (e.g., PBS) or cell culture medium. Be aware that diluting a DMSO stock in an aqueous solution can sometimes lead to precipitation of the compound. See the troubleshooting guide below for tips on how to address this issue.
Q3: What are the common in vitro assays to test the antioxidant activity of this compound?
A3: Standard in vitro antioxidant assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays are colorimetric and measure the ability of an antioxidant to neutralize a stable radical.
Q4: How can I assess the antioxidant activity of this compound in a cellular context?
A4: Cellular antioxidant activity (CAA) assays are recommended to evaluate the effect of this compound in a biologically relevant system. These assays typically use a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by intracellular reactive oxygen species (ROS). A reduction in fluorescence in the presence of this compound indicates its antioxidant activity within the cells.
Q5: What potential signaling pathways might be affected by this compound's antioxidant activity?
A5: Antioxidants often exert their effects by modulating cellular signaling pathways involved in the oxidative stress response. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and detoxification genes. While direct evidence for this compound activating the Nrf2 pathway is not yet established, it is a plausible mechanism of action for a potent antioxidant. Researchers are encouraged to investigate the activation of the Nrf2 pathway and its downstream targets when studying the cellular effects of this compound.
Data Presentation
Table 1: Recommended Starting Concentration Ranges for this compound Optimization
| Assay Type | Recommended Starting Range | Key Considerations |
| DPPH Radical Scavenging Assay | 1 µM - 100 µM | Assay is sensitive to the solvent used. Ensure proper controls. |
| ABTS Radical Scavenging Assay | 1 µM - 100 µM | Can be used for both hydrophilic and lipophilic compounds. |
| Cellular Antioxidant Assay (CAA) | 100 nM - 50 µM | Cell permeability and potential cytotoxicity of this compound at higher concentrations should be evaluated. |
| Lipid Peroxidation Assay | 100 nM - 50 µM | This compound has shown potent inhibition in this type of assay.[2] |
Experimental Protocols
Table 2: Detailed Methodologies for Key Antioxidant Assays
| Experiment | Detailed Methodology |
| DPPH Radical Scavenging Assay | 1. Prepare a stock solution of DPPH in methanol or ethanol. 2. Prepare serial dilutions of this compound in the same solvent. 3. Add the this compound solutions to the DPPH solution in a 96-well plate. 4. Incubate in the dark at room temperature for 30 minutes. 5. Measure the absorbance at approximately 517 nm. 6. Calculate the percentage of DPPH radical scavenging activity. |
| ABTS Radical Scavenging Assay | 1. Prepare ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate. 2. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. 3. Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm. 4. Prepare serial dilutions of this compound. 5. Add this compound solutions to the diluted ABTS•+ solution. 6. After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm. 7. Calculate the percentage of ABTS•+ scavenging activity. |
| Cellular Antioxidant Assay (CAA) | 1. Seed cells in a 96-well plate and allow them to adhere overnight. 2. Treat cells with various concentrations of this compound for a predetermined time (e.g., 1-24 hours). 3. Load the cells with a fluorescent probe (e.g., DCFH-DA). 4. Induce oxidative stress using a pro-oxidant (e.g., H₂O₂, tert-butyl hydroperoxide). 5. Measure the fluorescence intensity using a plate reader. 6. A decrease in fluorescence in this compound-treated cells compared to the control indicates antioxidant activity. |
Mandatory Visualization
Workflow for optimizing this compound concentration.
Hypothesized Nrf2 signaling pathway activation.
Troubleshooting Guide
Problem 1: this compound precipitates out of solution when diluted in aqueous buffer or cell culture medium.
-
Cause: this compound likely has low aqueous solubility. The final concentration of DMSO may not be sufficient to keep it dissolved.
-
Solution:
-
Increase final DMSO concentration: Ensure the final DMSO concentration in your assay is as high as tolerable for your cells or assay, typically up to 0.5% (v/v) for most cell lines. Always include a vehicle control with the same final DMSO concentration.
-
Serial dilutions in mixed solvents: Instead of a single large dilution step, perform serial dilutions in a mixture of DMSO and your aqueous buffer/medium.
-
Sonication: Briefly sonicate the solution after dilution to aid in dissolving any precipitate.
-
Use of a surfactant: Consider the use of a biocompatible surfactant like Pluronic F-68 at a low concentration (e.g., 0.01-0.1%) to improve solubility.
-
Problem 2: High variability in results between replicate experiments.
-
Cause: This could be due to inconsistent preparation of reagents, instability of this compound, or procedural variations.
-
Solution:
-
Freshly prepare solutions: Always prepare fresh working solutions of this compound, DPPH, and ABTS•+ for each experiment.
-
Protect from light: this compound and some assay reagents (like DPPH) may be light-sensitive. Keep stock solutions and experimental plates protected from light.
-
Consistent incubation times: Ensure precise and consistent incubation times for all samples and controls.
-
Pipetting accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate volumes.
-
Problem 3: No significant antioxidant activity is observed even at high concentrations of this compound.
-
Cause: The concentration range tested may still be too low, the compound may have degraded, or there might be an issue with the assay itself.
-
Solution:
-
Verify compound integrity: Ensure your this compound has been stored correctly according to the manufacturer's instructions. If possible, verify its identity and purity.
-
Expand concentration range: Test even higher concentrations, but be mindful of potential solubility issues and cytotoxicity in cellular assays.
-
Positive control: Always include a known antioxidant (e.g., Trolox, Ascorbic Acid, α-tocopherol) as a positive control to validate your assay is working correctly.
-
Check assay components: Ensure all assay reagents are within their expiry dates and have been prepared correctly.
-
A guide to troubleshooting common experimental issues.
References
Addressing Carazostatin precipitation issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing precipitation issues associated with carazostatin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous solution?
A1: this compound is a highly lipophilic molecule with a predicted high logP (~6.5) and very low water solubility (approximately 0.00018 g/L).[1] Precipitation is expected when it is introduced into an aqueous environment, especially at higher concentrations, without the proper solubilization techniques. Factors such as pH, temperature, and the composition of your buffer can also significantly influence its solubility.
Q2: What is the best solvent to dissolve this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[2] It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous experimental medium.
Q3: Can I use other organic solvents to dissolve this compound?
A3: While DMSO is a common choice, other organic solvents like ethanol, methanol, or acetonitrile might also be effective. However, the compatibility of these solvents with your specific experimental system (e.g., cell culture) must be considered, as they can be toxic to cells at higher concentrations. It is advisable to perform a vehicle control experiment to assess the impact of the solvent on your results.
Q4: How can I prevent this compound from precipitating when I add it to my cell culture medium?
A4: To prevent precipitation in cell culture media, it is crucial to start with a high-concentration stock solution in DMSO. When diluting the stock, add it to the medium with vigorous vortexing or stirring. Avoid adding the DMSO stock directly to a small volume of medium; instead, add it to a larger volume to facilitate rapid dispersion. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity. If precipitation still occurs, consider using a lower final concentration of this compound or incorporating a solubilizing agent.
Q5: What is the shelf life of this compound solutions?
A5: Stock solutions of this compound in DMSO should be stored at -20°C for long-term stability (months to years). For short-term storage (days to weeks), 4°C is acceptable.[2] Aqueous working solutions should be prepared fresh for each experiment to minimize the risk of precipitation and degradation over time.
Troubleshooting Guide
This guide provides a structured approach to resolving this compound precipitation issues.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock in aqueous buffer | Poor mixing: The localized high concentration of this compound upon initial contact with the aqueous phase can lead to immediate precipitation. | 1. Improve mixing: Add the DMSO stock dropwise to the aqueous buffer while continuously and vigorously vortexing or stirring. 2. Increase dilution volume: Add the stock solution to a larger volume of the aqueous buffer to promote faster dispersion. |
| Buffer composition: The pH, ionic strength, or presence of certain salts in your buffer can affect this compound's solubility. Phosphate buffers, for instance, can sometimes cause precipitation of small molecules when mixed with organic solvents.[3] | 1. Adjust pH: Based on this compound's predicted acidic pKa of 9.62, its solubility might be slightly enhanced at a higher pH.[1] However, this needs to be balanced with the pH stability of the compound and the requirements of your experiment. 2. Test different buffers: If possible, try alternative buffer systems (e.g., TRIS, HEPES) to see if precipitation is reduced.[3] | |
| Precipitation in cell culture medium over time | Low solubility limit exceeded: The working concentration of this compound may be above its solubility limit in the complex environment of the cell culture medium. | 1. Reduce final concentration: Test a range of lower concentrations of this compound to find one that remains in solution for the duration of your experiment. 2. Use a carrier protein: Incorporating a protein like bovine serum albumin (BSA) in your medium can sometimes help to solubilize lipophilic compounds. |
| Temperature fluctuations: Changes in temperature can affect the solubility of small molecules. | 1. Maintain constant temperature: Ensure that your experimental setup is maintained at a constant and appropriate temperature. Avoid temperature cycling of prepared media containing this compound. | |
| Interaction with media components: this compound may interact with components of the serum or other supplements in the cell culture medium, leading to precipitation. | 1. Reduce serum concentration: If your experiment allows, try reducing the percentage of serum in the medium. 2. Prepare fresh media: Always prepare working solutions of this compound in fresh cell culture medium immediately before use. |
Quantitative Data Summary
The following table summarizes the available physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C20H25NO | PubChem |
| Molecular Weight | 295.42 g/mol | MedKoo Biosciences[2] |
| Predicted Water Solubility | 0.00018 g/L | PhytoBank[1] |
| Predicted logP | 6.58 | PhytoBank[1] |
| Predicted pKa (Strongest Acidic) | 9.62 | PhytoBank[1] |
| Predicted pKa (Strongest Basic) | -5.5 | PhytoBank[1] |
| Solubility in DMSO | Soluble | MedKoo Biosciences[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out 2.95 mg of this compound powder into the microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Cap the tube securely and vortex thoroughly for at least 1-2 minutes until the this compound is completely dissolved. A clear, particle-free solution should be obtained.
-
Visually inspect the solution against a light source to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tubes
-
Vortex mixer
-
-
Procedure:
-
In a sterile conical tube, add 9.99 mL of the pre-warmed cell culture medium.
-
While vigorously vortexing the medium, add 10 µL of the 10 mM this compound stock solution dropwise to the medium. This will result in a 1:1000 dilution and a final this compound concentration of 10 µM. The final DMSO concentration will be 0.1%.
-
Continue to vortex for another 30 seconds to ensure thorough mixing.
-
Use the freshly prepared working solution immediately for your experiment.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Hypothetical GPCR signaling pathway for this compound.
References
Troubleshooting inconsistent results in Carazostatin antioxidant assays
Welcome to the technical support center for Carazostatin antioxidant assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the experimental evaluation of this compound's antioxidant properties.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its antioxidant activity significant?
This compound is a naturally occurring carbazole alkaloid isolated from the bacterium Streptomyces chromofuscus.[1] It is recognized as a potent antioxidant and free radical scavenger.[1][2] Its significance lies in its strong inhibitory activity against lipid peroxidation, which is a key process in cellular damage.[1][2] Research suggests that this compound and similar compounds can protect tissues from peroxidative damage, making them promising candidates for drug development in conditions associated with oxidative stress.[1]
Q2: Which in vitro assays are commonly used to measure the antioxidant activity of this compound?
The most common in vitro assays to measure the antioxidant activity of compounds like this compound include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and cellular antioxidant assays (CAA).[3][4][5][6] These assays are based on either hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.[3]
Q3: Why am I seeing inconsistent results between different antioxidant assays for this compound?
Inconsistent results between different antioxidant assays are a common challenge. This variability can arise from the different chemical principles underlying each assay (e.g., HAT vs. SET mechanisms).[3] Additionally, factors such as the solvent used, the pH of the reaction medium, and the differing reactivity of this compound with the specific radical source in each assay (DPPH radical vs. ABTS radical cation) can lead to divergent outcomes.[7][8][9]
Troubleshooting Guides
Inconsistent Results in DPPH Assays
Problem: My DPPH assay results for this compound are not reproducible. The IC50 values vary significantly between experiments.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Reaction Time | The reaction between DPPH and some antioxidants can be slow and may not reach a steady state within the typical incubation period.[10][11] | Monitor the reaction kinetics by taking readings at multiple time points to ensure the reaction has reached completion. A 30-minute incubation in the dark is a common starting point.[6][8] |
| DPPH Concentration | The initial concentration of the DPPH radical is crucial. If it is too high or too low, it can affect the sensitivity and accuracy of the assay. Inconsistent preparation of the DPPH solution is a common source of error.[12][13] | Always prepare the DPPH solution fresh and protect it from light.[6][8] Standardize the DPPH concentration by adjusting its absorbance to a specific value at its maximum wavelength (around 517 nm) before each experiment.[6] |
| Solvent Effects | The type of solvent (e.g., methanol, ethanol) can influence the reaction rate and the solubility of this compound.[7][8] | Use the same high-purity, spectrophotometric grade solvent for all experiments. Ensure this compound is fully dissolved. Methanol or ethanol are commonly used.[5] |
| pH Sensitivity | The antioxidant activity of many compounds is pH-dependent. Small shifts in pH can alter the radical scavenging capacity.[8] | While DPPH assays are typically unbuffered, ensure that the solvent and any buffers used to dissolve this compound do not significantly alter the final reaction pH. |
| Interference from Reaction Products | The reaction product of DPPH (DPPH-H) has some absorbance at the measurement wavelength, which can lead to an underestimation of radical scavenging if not accounted for.[12] | While complex to correct for, being aware of this potential interference is important for data interpretation. Using a consistent protocol and standard (like ascorbic acid or Trolox) can help normalize results.[12] |
Inconsistent Results in ABTS Assays
Problem: The Trolox Equivalent Antioxidant Capacity (TEAC) values for this compound from my ABTS assay are fluctuating.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Incomplete Reaction | Similar to the DPPH assay, the reaction between the ABTS radical cation and the antioxidant may not be complete within the standard measurement time (e.g., 6 minutes), leading to underestimation of antioxidant capacity.[4][10] | It is advisable to perform a kinetic study to determine the optimal reaction time for this compound. Some compounds may require 30 minutes or longer to reach equilibrium.[11] |
| pH Dependence | The ABTS assay is sensitive to pH. The radical scavenging activity of antioxidants can vary significantly at different pH levels.[10][11] | Maintain a consistent and appropriate pH for the reaction mixture. A phosphate-buffered saline (PBS) solution is often used to buffer the reaction.[14] |
| Biphasic Kinetics | Some antioxidants exhibit a two-phase reaction with the ABTS radical: a fast initial reaction followed by a much slower secondary reaction.[10][11] | Standardize the incubation time and be aware that the measured TEAC value may be time-dependent. Reporting the TEAC value at a specific, consistent time point is crucial for comparability. |
| ABTS Radical Preparation | The method of generating the ABTS radical cation (e.g., using potassium persulfate) and the age of the radical solution can impact the results.[4] | Prepare the ABTS radical solution fresh and allow it to stabilize for a consistent period (e.g., 12-16 hours in the dark) before use.[7] Dilute the stock to a consistent absorbance at its maximum wavelength (around 734 nm) for each experiment. |
Inconsistent Results in Cellular Antioxidant Assays (CAA)
Problem: The protective effect of this compound against cellular oxidative stress varies between experiments in my CAA.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Cell Density | The number of cells seeded per well can affect the fluorescence measurements and the overall outcome of the assay.[15] | Ensure a consistent cell seeding density for all experiments. Allow cells to reach a specific confluency (e.g., 90-100%) before starting the assay. |
| Culture Media Composition | Components in the cell culture medium, such as certain ions, can influence the fluorescence of the DCFH-DA probe.[15] | Use the same batch and formulation of culture medium for all related experiments to minimize variability. |
| Cytotoxicity of this compound | At higher concentrations, this compound may exhibit cytotoxic effects, which can be misinterpreted as antioxidant activity because it reduces the number of viable, fluorescing cells.[15] | Always perform a parallel cytotoxicity assay (e.g., MTT assay) to determine the non-toxic concentration range of this compound for the specific cell line being used. |
| Probe Loading and Incubation Time | Inconsistent loading of the DCFH-DA probe or variations in incubation times can lead to variable results. | Standardize the concentration of the DCFH-DA probe and the incubation time to ensure consistent uptake and de-esterification by the cells. |
Experimental Protocols
DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution:
-
Preparation of this compound and Standard:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a series of dilutions from the stock solution to obtain a range of concentrations to be tested.
-
Prepare a similar dilution series for a positive control, such as ascorbic acid or Trolox.
-
-
Assay Procedure:
-
In a microplate well or cuvette, add a specific volume of the this compound dilution (or standard/blank).
-
Add the freshly prepared DPPH working solution to the well and mix thoroughly.[8]
-
For the blank, use the solvent instead of the test sample.
-
Incubate the mixture in the dark at room temperature for a standardized period (e.g., 30 minutes).[6]
-
-
Measurement and Calculation:
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage of scavenging against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
ABTS Radical Cation Decolorization Assay
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Preparation of Working Solution:
-
Before use, dilute the ABTS•+ stock solution with a suitable buffer (e.g., PBS pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[16]
-
-
Assay Procedure:
-
Add a small volume of the this compound sample (or Trolox standard) to a larger volume of the ABTS•+ working solution.
-
Mix and incubate at room temperature for a predetermined time (e.g., 6 minutes, or a longer, optimized time).[14]
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition of absorbance.
-
Compare the results to a standard curve prepared with Trolox to express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Cellular Antioxidant Activity (CAA) Assay
-
Cell Culture:
-
Probe Loading and Treatment:
-
Remove the culture medium and wash the cells with a buffered saline solution.
-
Treat the cells with a solution containing both this compound (at various concentrations) and the DCFH-DA probe (e.g., 50 µM) for a specific period (e.g., 1 hour).[5] Include wells for a positive control (e.g., quercetin) and a negative control (vehicle).
-
-
Induction of Oxidative Stress:
-
Wash the cells to remove the treatment solution.
-
Add a solution of a peroxyl radical generator, such as ABAP (2,2'-azobis(2-amidinopropane) dihydrochloride), to all wells except the blank.[5]
-
-
Measurement and Calculation:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) with excitation at ~485 nm and emission at ~538 nm.[5]
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot.
-
The CAA value is calculated as the percentage reduction in AUC in the presence of the antioxidant compared to the control. The results can be expressed as quercetin equivalents.[6]
-
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways Modulated by Antioxidants
Antioxidants like this compound can influence cellular signaling pathways that are sensitive to the redox state of the cell. Two key pathways are the Nrf2-ARE and NF-κB pathways.
-
Nrf2-ARE Pathway: This is a primary pathway for cellular defense against oxidative stress.[3] Under oxidative stress, the transcription factor Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression.[1][10]
-
NF-κB Pathway: This pathway is a critical regulator of inflammation and immune responses and can be activated by oxidative stress.[4][18] Reactive oxygen species (ROS) can lead to the activation of NF-κB, which then translocates to the nucleus to induce the expression of pro-inflammatory genes.[19][20] Antioxidants can potentially suppress the activation of NF-κB by reducing the levels of ROS.
Caption: Antioxidant modulation of Nrf2 and NF-κB signaling pathways.
Experimental Workflow for Antioxidant Assays
The general workflow for in vitro antioxidant assays involves preparation of the reagents, reaction with the test compound, and subsequent measurement of the outcome.
Caption: General workflow for in vitro antioxidant capacity assays.
Logical Troubleshooting Flowchart
When encountering inconsistent results, a systematic approach to troubleshooting is essential.
Caption: A logical flowchart for troubleshooting inconsistent assay results.
References
- 1. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NFκB promotes oxidative stress-induced necrosis and ischemia/reperfusion injury by inhibiting Nrf2-ARE pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB in Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2.5. Cellular Antioxidant Activity (CAA) Assay [bio-protocol.org]
- 6. mdpi.com [mdpi.com]
- 7. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Nrf2 signaling pathway: Significance and symbolism [wisdomlib.org]
- 12. Antioxidants | Special Issue : Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease [mdpi.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. researchgate.net [researchgate.net]
- 15. CAA (cellular antioxidant activity) assay [bio-protocol.org]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. oxfordbiomed.com [oxfordbiomed.com]
- 19. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
Strategies for long-term storage and preservation of Carazostatin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and preservation of Carazostatin. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term storage (months to years), solid this compound should be stored at -20°C.[1] It is also crucial to keep it in a dry and dark environment to prevent degradation.[1]
Q2: How should I store this compound for short-term use?
For short-term storage (days to weeks), solid this compound can be kept at 0-4°C, provided it is in a dry and dark location.[1]
Q3: What is the proper way to store stock solutions of this compound?
Stock solutions of this compound should be stored at -20°C for long-term use (months).[1] For short-term use (days to weeks), they can be stored at 0-4°C.[1] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q4: In which solvent should I dissolve this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] When preparing stock solutions, ensure the solid material is fully dissolved before use in experiments. For aqueous-based assays, it is important to ensure that the final concentration of DMSO does not interfere with the experimental system.
Q5: What is the expected shelf life of this compound?
If stored correctly under the recommended conditions, this compound has a shelf life of over two years.[1]
Q6: How is this compound shipped, and is it stable at ambient temperatures?
This compound is typically shipped at ambient temperature as a non-hazardous chemical. It is considered stable enough for a few weeks during ordinary shipping and customs processing.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected Color Change in Solution (e.g., yellowing) | Oxidation of the carbazole moiety. | - Minimize exposure of the solution to air and light. - Use fresh, high-quality solvents. - Consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing for storage. |
| Precipitation of this compound in Aqueous Buffer | Low aqueous solubility of this compound. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but not high enough to affect the experiment. - Prepare the final dilution just before use. - Consider using a surfactant or other solubilizing agent, but validate its compatibility with your assay. |
| Loss of Biological Activity (Antioxidant Effect) | Degradation of the this compound molecule. | - Confirm that the compound has been stored correctly (solid at -20°C, protected from light and moisture). - Avoid multiple freeze-thaw cycles of stock solutions by preparing single-use aliquots. - Run a fresh positive control to ensure the assay is performing as expected. Modification of the hydroxyl and amine groups on the carbazole structure can lead to a loss of antioxidant activity.[2] |
| Inconsistent Experimental Results | Improper handling or storage. | - Review storage and handling procedures to ensure they align with the recommendations. - Calibrate all equipment used for weighing and dispensing the compound. - Prepare fresh stock solutions if there is any doubt about the integrity of the existing ones. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Duration | Temperature | Additional Conditions |
| Solid | Short-term (days to weeks) | 0 - 4°C | Dry and dark |
| Solid | Long-term (months to years) | -20°C | Dry and dark |
| Stock Solution | Short-term (days to weeks) | 0 - 4°C | Tightly sealed vial |
| Stock Solution | Long-term (months) | -20°C | Tightly sealed vial, single-use aliquots recommended |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general method for determining the stability of this compound in a specific solvent and at a particular temperature.
1. Materials:
- This compound
- High-purity solvent (e.g., DMSO, Ethanol)
- HPLC-grade solvents for analysis
- Calibrated analytical balance
- Volumetric flasks
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
2. Procedure:
- Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a final concentration of 1 mg/mL.
- Initial Analysis (Time Zero): Immediately analyze a sample of the freshly prepared stock solution by HPLC to determine the initial peak area of this compound. This will serve as the baseline.
- Storage: Store the remaining stock solution under the desired test conditions (e.g., 4°C, room temperature, 37°C). Protect the solution from light.
- Time-Point Analysis: At regular intervals (e.g., 24, 48, 72 hours, and weekly), withdraw an aliquot of the stored solution and analyze it by HPLC under the same conditions as the initial analysis.
- Data Analysis: Compare the peak area of this compound at each time point to the initial peak area at time zero. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
- Calculate Purity: The percentage of remaining this compound can be calculated as: (Peak Area at Time X / Peak Area at Time Zero) * 100.
3. Recommended HPLC Conditions (Starting Point):
- Column: C18, 5 µm, 4.6 x 150 mm
- Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
- Flow Rate: 1.0 mL/min
- Detection: UV at a wavelength determined by a UV scan of this compound (likely around 290-300 nm for carbazoles).
- Injection Volume: 10 µL
Visualizations
Caption: Troubleshooting workflow for common issues with this compound.
Caption: Mechanism of action of this compound as an antioxidant.
References
Overcoming challenges in the large-scale production of Carazostatin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the large-scale production of Carazostatin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a carbazole alkaloid originally isolated from Streptomyces chromofuscus. It is recognized for its potent antioxidant properties, specifically its ability to inhibit free radical-induced lipid peroxidation.[1][2] Its antioxidant activity is reportedly stronger than that of α-tocopherol in liposomal membranes.[1] This characteristic makes it a molecule of interest for potential therapeutic applications where oxidative stress is a key pathological factor.
Q2: What are the key chemical reactions in the total synthesis of this compound?
The total synthesis of this compound typically involves several key transformations. A common synthetic route includes a Suzuki-Miyaura cross-coupling reaction to form a key biaryl or vinyl-aryl bond, followed by an allene-mediated electrocyclic reaction to construct the carbazole core.[3][4] The final steps usually involve the cleavage of a protecting group, such as an ether, to yield the final this compound molecule.[4]
Q3: What are the main challenges in scaling up the Suzuki-Miyaura cross-coupling step for this compound synthesis?
Scaling up Suzuki-Miyaura reactions can present several challenges, including:
-
Catalyst Activity and Stability: Palladium catalysts, while efficient at lab scale, can be sensitive to air and moisture, leading to deactivation. On a large scale, ensuring anaerobic and anhydrous conditions can be difficult. Catalyst poisoning by impurities in starting materials or solvents is also a significant concern.
-
Reagent Stoichiometry and Addition: Maintaining precise control over the stoichiometry of reactants and the rate of addition on a large scale is crucial for minimizing side reactions, such as homocoupling of the boronic acid derivative.[5]
-
Solvent Selection and Work-up: Solvents that are effective at lab scale, such as dioxane or DMF, may be problematic at an industrial scale due to safety and environmental concerns.[6] The work-up procedure to remove residual palladium and boron-containing byproducts can also be complex and costly at a large scale.[7]
Q4: How can the purity of large-scale this compound batches be ensured?
Ensuring the purity of this compound at a large scale requires robust purification methods and stringent analytical monitoring. Common techniques for purifying carbazole derivatives include:
-
Crystallization: Solvent crystallization is a highly effective method for purifying carbazoles.[8][9] The choice of solvent is critical, with solvents like chlorobenzene and xylene being reported as effective for carbazole purification.[9][10]
-
Chromatography: While column chromatography is a standard lab-scale technique, its application at a large scale can be expensive and generate significant solvent waste. However, techniques like flash chromatography with optimized solvent systems can be employed.
-
Impurity Profiling: A thorough impurity profile should be established using analytical techniques like HPLC, LC-MS, and GC-MS to identify and quantify any process-related impurities, degradation products, or residual solvents.[11][12][13][14][15]
Troubleshooting Guides
Problem 1: Low Yield in the Suzuki-Miyaura Cross-Coupling Step
Possible Causes & Solutions
| Cause | Recommended Action |
| Catalyst Deactivation | - Ensure rigorous inert atmosphere (Nitrogen or Argon).- Use degassed solvents.- Consider using more robust, air- and moisture-stable pre-catalysts (e.g., XPhos-Pd-G3).[16] |
| Sub-optimal Ligand Choice | - Screen a panel of phosphine ligands (e.g., SPhos, XPhos) to identify the most effective one for the specific substrates.[16] |
| Inefficient Base | - The choice of base is critical. Screen inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃. The solubility of the base can significantly impact the reaction rate. |
| Boronic Acid Decomposition | - Boronic acids can be unstable. Use freshly prepared or high-purity boronic acid/esters. Consider using more stable boronate esters (e.g., pinacol esters).[5] |
| Homocoupling Side Reaction | - Control the reaction temperature and reagent addition rate.- Ensure the absence of oxygen, which can promote homocoupling.[5] |
Problem 2: Incomplete Electrocyclization Reaction
Possible Causes & Solutions
| Cause | Recommended Action |
| Insufficient Temperature | - The electrocyclization step is often thermal. Ensure the reaction reaches and maintains the required temperature for a sufficient duration. |
| Steric Hindrance | - Bulky substituents on the precursor can hinder the cyclization. While difficult to change at this stage, future synthetic design could consider less hindered precursors. |
| Solvent Effects | - The polarity of the solvent can influence the transition state of the pericyclic reaction. Screen a range of solvents with varying polarities. |
| Side Reactions | - At high temperatures, alternative reaction pathways may become competitive. Analyze byproducts to understand competing reactions and adjust conditions (e.g., lower temperature for a longer duration). |
Problem 3: Difficulty in Purifying the Final this compound Product
Possible Causes & Solutions
| Cause | Recommended Action |
| Presence of Persistent Impurities | - Identify the impurities using LC-MS and NMR.- If the impurity is a starting material, optimize the stoichiometry of the final reaction step.- If it is a byproduct, adjust reaction conditions to minimize its formation. |
| Ineffective Crystallization | - Conduct a systematic solvent screening for recrystallization. Consider anti-solvent crystallization techniques.- Utilize seed crystals to promote the crystallization of the desired polymorph. |
| Co-eluting Impurities in Chromatography | - If chromatography is necessary, experiment with different stationary phases (e.g., silica, alumina, reversed-phase) and solvent systems to improve separation. |
| Residual Palladium | - Use palladium scavengers (e.g., silica-based thiols) to remove trace amounts of palladium from the final product. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the aryl halide (1.0 eq), boronic acid or ester (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).
-
Solvent and Base Addition: Add the degassed solvent (e.g., a mixture of toluene and water, 10:1 v/v) and the base (e.g., K₂CO₃, 2.0 eq).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) under a nitrogen atmosphere and monitor the reaction progress by TLC or HPLC.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Allene-Mediated Electrocyclization
-
Reaction Setup: In a suitable reaction vessel, dissolve the propargyl indole precursor (1.0 eq) in a high-boiling point solvent (e.g., t-BuOH).
-
Base Addition: Add a strong base, such as potassium tert-butoxide (t-BuOK) (1.5 eq), to the solution at room temperature.
-
Reaction Execution: Heat the mixture to a high temperature (e.g., 90 °C) to facilitate the allene formation and subsequent electrocyclization.[4] Monitor the reaction by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purification: Purify the resulting carbazole derivative by chromatography or crystallization.
Data Presentation
Table 1: Hypothetical Yield Comparison for the Suzuki-Miyaura Step
| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ (3%) | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 75 |
| Pd₂(dba)₃ (1.5%) | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 85 |
| XPhos-Pd-G3 (1%) | XPhos | Cs₂CO₃ | THF/H₂O | 80 | 92 |
Table 2: Illustrative Purity Profile of this compound Batches from Different Purification Methods
| Purification Method | Purity by HPLC (%) | Residual Pd (ppm) | Residual Solvents (ppm) |
| Flash Chromatography | 98.5 | < 20 | Toluene: 150 |
| Recrystallization (Ethanol) | 99.2 | < 10 | Ethanol: 450 |
| Recrystallization with Charcoal Treatment | 99.8 | < 5 | Ethanol: 420 |
Visualizations
Caption: A simplified workflow of the total synthesis of this compound.
Caption: A logical troubleshooting workflow for low yields in the Suzuki-Miyaura coupling step.
Caption: A diagram illustrating the proposed antioxidant mechanism of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro and ex vivo free radical scavenging activities of this compound, carbazomycin B and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total Syntheses of this compound, Hyellazole, and Carbazoquinocins B-F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 7. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research on purification of refined carbazole and anthracene by Solvent crystallization | Atlantis Press [atlantis-press.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biotech-spain.com [biotech-spain.com]
- 12. biomedres.us [biomedres.us]
- 13. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. globalpharmatek.com [globalpharmatek.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. reddit.com [reddit.com]
Technical Support Center: Accurate Quantification of Carazostatin in Biological Samples
Welcome to the technical support center for the accurate quantification of Carazostatin in biological samples. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Which analytical method is most suitable for the quantification of this compound in biological matrices?
A1: For sensitive and selective quantification of this compound in complex biological samples such as plasma, serum, or tissue homogenates, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the recommended method.[1][2][3][4] This technique offers high specificity by differentiating this compound from endogenous matrix components and other metabolites, along with high sensitivity to detect low concentrations.[2] High-Performance Liquid Chromatography (HPLC) with UV detection can be an alternative, but it may lack the required sensitivity and selectivity for certain applications.[5][6][7]
Q2: What are the critical first steps in developing a robust quantification method for this compound?
A2: The initial steps involve thorough method development and validation. This includes optimizing the sample preparation procedure to efficiently extract this compound from the biological matrix, developing a selective chromatographic method to separate the analyte from interferences, and fine-tuning the mass spectrometer parameters for optimal detection.[4][8] Validation should be performed according to regulatory guidelines and should assess parameters such as linearity, accuracy, precision, selectivity, and stability.
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
A3: Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting endogenous components, can be minimized through several strategies.[3] These include:
-
Efficient sample preparation: Utilize techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[4][9]
-
Chromatographic separation: Optimize the HPLC method to separate this compound from matrix components.
-
Use of an internal standard (IS): An isotopically labeled this compound is the ideal IS to compensate for matrix effects and variations in sample processing.
Q4: What are the best practices for storing biological samples containing this compound?
A4: The stability of this compound in biological matrices is crucial for accurate quantification.[10][11] It is recommended to store samples at -80°C for long-term storage.[12][13] For short-term storage, 4°C may be acceptable, but stability should be thoroughly evaluated.[12][13] Freeze-thaw cycles should be minimized as they can lead to degradation.[10] It is also important to protect samples from light if this compound is found to be photolabile.[11]
Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Incompatible mobile phase pH. 3. Sample solvent mismatch with the mobile phase. 4. Column overload. | 1. Replace the analytical column. 2. Adjust the mobile phase pH to ensure this compound is in a single ionic form. 3. Ensure the sample is dissolved in a solvent similar in composition and strength to the initial mobile phase. 4. Dilute the sample. |
| Low Sensitivity/Poor Signal Intensity | 1. Inefficient ionization of this compound. 2. Suboptimal mass spectrometer settings. 3. Analyte degradation during sample preparation or storage. 4. Significant matrix suppression. | 1. Optimize the mobile phase composition (e.g., adjust pH, add modifiers) to enhance ionization. 2. Tune the mass spectrometer parameters (e.g., collision energy, declustering potential) specifically for this compound. 3. Evaluate the stability of this compound under different conditions and add stabilizers if necessary.[11] 4. Improve the sample cleanup procedure (e.g., use a more selective SPE sorbent). |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Interference from the biological matrix. 3. Plasticizers or other contaminants from labware. | 1. Use high-purity solvents and flush the LC system thoroughly. 2. Enhance the sample preparation method to remove more matrix components. 3. Use high-quality, low-bleed labware. |
| Inconsistent Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Variability in instrument performance. 3. Instability of this compound in the autosampler. | 1. Standardize and automate the sample preparation workflow where possible. 2. Perform system suitability tests before each analytical run to ensure consistent instrument performance. 3. Evaluate the stability of the processed samples in the autosampler and consider cooling the autosampler. |
| No Peak Detected | 1. Incorrect mass transitions being monitored. 2. Complete degradation of the analyte. 3. Instrument failure. | 1. Verify the precursor and product ion masses for this compound. 2. Prepare fresh samples and standards, ensuring proper storage and handling. 3. Check the instrument for any error messages and perform necessary maintenance. |
Experimental Protocols
Hypothetical LC-MS/MS Method for this compound Quantification
This protocol provides a starting point for method development and should be optimized for your specific instrumentation and sample type.
1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)
-
To 100 µL of biological sample (e.g., plasma), add 10 µL of internal standard working solution (e.g., this compound-d4).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of methyl tert-butyl ether (MTBE) for liquid-liquid extraction.
-
Vortex for 2 minutes and centrifuge at 5,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-3.5 min: 90% B
-
3.5-4.0 min: 90-10% B
-
4.0-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of this compound and its internal standard.
Quantitative Data Summary
The following tables represent typical validation data for a bioanalytical method.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | > 0.995 |
Table 2: Accuracy and Precision
| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) |
| LLOQ | 1 | < 15 | < 15 | ± 20 |
| LQC | 3 | < 15 | < 15 | ± 15 |
| MQC | 100 | < 15 | < 15 | ± 15 |
| HQC | 800 | < 15 | < 15 | ± 15 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for inaccurate quantification results.
References
- 1. Combinatorial approach of LC-MS/MS and LC-TOF-MS for uncovering in vivo kinetics and biotransformation of ochratoxin A in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Rapid analysis of somatostatin in pharmaceutical preparations by HPLC with a micropellicular reversed-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijapbjournal.com [ijapbjournal.com]
- 7. ijpbs.com [ijpbs.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Problems with analysis of biological matrices | PPTX [slideshare.net]
- 12. A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Optimizing the Final Steps of Carazostatin Synthesis: A Technical Support Center
For researchers, scientists, and drug development professionals engaged in the synthesis of Carazostatin, the final steps of Suzuki-Miyaura cross-coupling and subsequent ether deprotection are critical for achieving high yields and purity. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during these crucial stages.
Part 1: Suzuki-Miyaura Cross-Coupling for Side Chain Installation
The penultimate step in the synthesis of this compound involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of a carbazole triflate with an organoboron reagent to introduce the desired side chain. This reaction is pivotal for building the final molecular framework.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the Suzuki-Miyaura coupling in this compound synthesis?
A1: The key precursors are a carbazole core functionalized with a triflate group (an excellent leaving group for palladium-catalyzed coupling) and an organoboron reagent, such as an alkylboronic acid or a derivative like 9-heptyl-9-BBN.[1]
Q2: Which palladium catalyst and ligand combination is recommended for this reaction?
A2: A common and effective catalyst system is a palladium(II) source like PdCl₂(dppf) or a palladium(0) source such as Pd(PPh₃)₄. The choice of phosphine ligands is crucial; electron-rich and bulky ligands can enhance the rate of oxidative addition and reductive elimination, which are key steps in the catalytic cycle.
Q3: What is the role of the base in the Suzuki-Miyaura coupling, and which one should I use?
A3: The base activates the organoboron species, facilitating the crucial transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄) are frequently used. The choice of base can significantly impact the reaction yield and should be optimized for the specific substrates.
Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling
This guide addresses common issues encountered during the Suzuki-Miyaura coupling of the this compound precursor.
Table 1: Troubleshooting Common Issues in the Suzuki-Miyaura Coupling Step
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst. 2. Inefficient base. 3. Poor quality of reagents or solvent. 4. Protodeboronation of the boronic acid. | 1. Use a fresh batch of palladium catalyst or a pre-catalyst. Consider screening different ligands. 2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is finely powdered and dry. 3. Use anhydrous and degassed solvents. Ensure the purity of the carbazole triflate and boronic acid. 4. Use the boronic acid as soon as possible after preparation or purchase. Consider using a more stable boronic ester derivative. |
| Formation of Homocoupling Byproducts | 1. Presence of oxygen in the reaction mixture. 2. Inefficient transmetalation. | 1. Thoroughly degas the solvent and reaction mixture with an inert gas (e.g., argon or nitrogen). 2. Optimize the base and solvent system to promote efficient transmetalation over homocoupling. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Catalyst deactivation. | 1. Monitor the reaction by TLC or LC-MS and increase the reaction time or temperature if necessary. 2. Increase the catalyst loading or add a fresh portion of the catalyst. |
Experimental Protocol: Suzuki-Miyaura Coupling of a Carbazole Triflate
This protocol is a general guideline based on established procedures for similar transformations.
-
Preparation: In a flame-dried Schlenk flask, combine the carbazole triflate (1.0 eq.), the alkylboronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add degassed solvent (e.g., a mixture of toluene and water, or dioxane and water). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 eq.) under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Part 2: Final Ether Deprotection to Yield this compound
The final step in the synthesis of this compound is the cleavage of a methyl ether to unveil the free phenol, which is a key pharmacophore of the natural product. The choice of deprotection agent is critical to avoid unwanted side reactions and ensure a high yield of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common reagent for cleaving the aryl methyl ether in the final step of this compound synthesis?
A1: Boron tribromide (BBr₃) is a powerful and widely used Lewis acid for the deprotection of aryl methyl ethers to the corresponding phenols. It is highly effective but must be handled with care due to its reactivity and moisture sensitivity.
Q2: Are there milder alternatives to BBr₃ for this deprotection?
A2: Yes, for sensitive substrates, other Lewis acids such as aluminum chloride (AlCl₃) in combination with a nucleophile like sodium iodide (NaI), or certain thiol-based reagents can be used. These alternatives may offer better chemoselectivity and milder reaction conditions.
Q3: What are the potential side reactions during the ether deprotection step?
A3: With strong Lewis acids like BBr₃, potential side reactions include halogenation of the aromatic ring or degradation of other sensitive functional groups if present. Over-reaction or prolonged reaction times can also lead to the formation of impurities.
Troubleshooting Guide: Ether Deprotection
This guide provides solutions to common problems that may arise during the final deprotection step.
Table 2: Troubleshooting Common Issues in the Ether Deprotection Step
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | 1. Insufficient amount of deprotecting agent. 2. Low reaction temperature or short reaction time. 3. Deactivated reagent. | 1. Increase the equivalents of the deprotecting agent (e.g., BBr₃). 2. Allow the reaction to warm to room temperature or stir for a longer period. Monitor by TLC. 3. Use a fresh bottle of the reagent, especially for moisture-sensitive reagents like BBr₃. |
| Low Yield of this compound | 1. Degradation of the product under harsh acidic conditions. 2. Formation of side products. 3. Difficult purification. | 1. Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C). Quench the reaction carefully as soon as the starting material is consumed. 2. Consider using a milder deprotecting agent. Analyze the crude mixture by LC-MS to identify side products and optimize conditions to minimize them. 3. Optimize the purification protocol, potentially using a different solvent system for chromatography. |
| Formation of Halogenated Byproducts | 1. Excess Lewis acid and prolonged reaction time. | 1. Use a stoichiometric amount of the deprotecting agent. Monitor the reaction closely and quench it promptly upon completion. |
Experimental Protocol: Ether Deprotection using BBr₃
This protocol is a general procedure for the demethylation of an aryl methyl ether.
-
Preparation: Dissolve the methoxy-carbazole precursor (1.0 eq.) in a dry, aprotic solvent (e.g., dichloromethane) in a flame-dried flask under an inert atmosphere.
-
Reagent Addition: Cool the solution to -78 °C. Slowly add a solution of boron tribromide (1.0 M in dichloromethane, 1.1-1.5 eq.) dropwise.
-
Reaction: Stir the reaction mixture at -78 °C and allow it to slowly warm to 0 °C or room temperature while monitoring the progress by TLC.
-
Quenching: Once the reaction is complete, carefully quench the reaction at low temperature by the slow addition of methanol, followed by water.
-
Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude this compound by column chromatography or recrystallization.
References
Validation & Comparative
Carazostatin vs. Carbazomycin B: A Comparative Analysis of Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
Carazostatin and Carbazomycin B, both carbazole alkaloids, have garnered attention for their biological activities, including their potential as antioxidants. This guide provides an objective comparison of their antioxidant performance, supported by available experimental data, to aid researchers in drug discovery and development.
Quantitative Data Summary
Direct comparative quantitative data for the antioxidant activity of this compound and Carbazomycin B is limited in publicly available literature. However, a key study by Nakamura et al. (1995) provides a qualitative comparison of their efficacy in inhibiting lipid peroxidation.
| Compound | Antioxidant Assay | Key Findings | Quantitative Data (IC50) |
| This compound | Inhibition of lipid peroxidation in rat brain homogenate | Most potent inhibitory activity among the carbazole compounds tested.[1][2] | Not explicitly stated in available literature. |
| Carbazomycin B | Inhibition of lipid peroxidation in rat brain homogenate | Exhibited strong inhibitory activity.[1][2] | Not explicitly stated in available literature. |
| This compound & O-modified derivatives | Ex vivo inhibition of lipid peroxidation in mouse blood plasma | Showed strong inhibitory activity upon oral administration.[1][2] | Not available. |
| Carbazomycin B & O-modified derivatives | Ex vivo inhibition of lipid peroxidation in mouse blood plasma | Showed strong inhibitory activity upon oral administration.[1][2] | Not available. |
Experimental Protocols
Inhibition of Lipid Peroxidation in Rat Brain Homogenate (General Protocol)
This protocol is a generalized representation based on standard methods for assessing lipid peroxidation and may not reflect the exact procedure used in the comparative studies of this compound and Carbazomycin B.
1. Preparation of Brain Homogenate:
-
Wistar rats are euthanized, and the brains are immediately excised and placed in ice-cold buffer (e.g., phosphate-buffered saline, pH 7.4).
-
The brain tissue is homogenized in a suitable buffer to create a 10% (w/v) homogenate.
-
The homogenate is then centrifuged at a low speed to remove cellular debris, and the resulting supernatant is used for the assay.
2. Induction of Lipid Peroxidation:
-
Lipid peroxidation is typically induced by adding a pro-oxidant, such as a solution of ferrous sulfate (FeSO₄) and ascorbic acid, to the brain homogenate.
3. Treatment with Test Compounds:
-
The brain homogenate is pre-incubated with various concentrations of this compound or Carbazomycin B before the addition of the pro-oxidant. A control group without the test compound is also prepared.
4. Incubation:
-
The mixture is incubated at 37°C for a specific period (e.g., 60 minutes) to allow for lipid peroxidation to occur.
5. Measurement of Lipid Peroxidation:
-
The extent of lipid peroxidation is commonly determined by measuring the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation. This is often achieved using the thiobarbituric acid reactive substances (TBARS) assay.
-
In the TBARS assay, a solution of thiobarbituric acid (TBA) is added to the reaction mixture, which is then heated. The reaction between MDA and TBA forms a pink-colored complex that can be measured spectrophotometrically at a wavelength of around 532 nm.
-
The percentage of inhibition of lipid peroxidation by the test compound is calculated by comparing the absorbance of the sample with that of the control.
6. Data Analysis:
-
The IC50 value, the concentration of the compound that inhibits lipid peroxidation by 50%, is determined from a dose-response curve.
Mandatory Visualizations
Probable Antioxidant Signaling Pathway
Carbazole alkaloids are known to exert their antioxidant effects, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a key regulator of the cellular antioxidant response. While specific studies on this compound and Carbazomycin B are limited, the following diagram illustrates the generally accepted mechanism for carbazole alkaloids.
References
A Comparative Analysis of Carazostatin and Synthetic Antioxidants (BHA & BHT)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of the naturally occurring antioxidant Carazostatin against the widely used synthetic antioxidants Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT). The following sections detail their mechanisms of action, comparative antioxidant efficacy supported by experimental data, and the cellular signaling pathways they influence.
Introduction to the Antioxidants
This compound is a carbazole alkaloid isolated from the bacterium Streptomyces chromofuscus. It is recognized for its potent free-radical scavenging and strong inhibitory activity against lipid peroxidation.[1][2][3] Studies have indicated that its antioxidant activity in liposomal membranes is even stronger than that of α-tocopherol.[1][4]
Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT) are synthetic phenolic antioxidants extensively used as preservatives in food, cosmetics, and pharmaceuticals to prevent oxidative degradation.[5][6][7][8] Their antioxidant properties are attributed to their ability to donate a hydrogen atom to free radicals, thereby terminating the chain reactions of oxidation.[9][10]
Mechanism of Antioxidant Action
The primary antioxidant mechanism for both this compound and the synthetic phenols involves the neutralization of free radicals.
BHA and BHT: These molecules act as chain-breaking antioxidants. They donate a hydrogen atom from their phenolic hydroxyl group to a peroxy radical, converting it into a more stable hydroperoxide. This process stops the autocatalytic cycle of lipid peroxidation. The resulting phenoxy radical is stabilized by the steric hindrance provided by the bulky tert-butyl groups on the aromatic ring, which prevents it from initiating new oxidation chains.[9] Each molecule of BHT can consume two peroxy radicals.[9]
This compound: As a carbazole derivative, this compound's antioxidant activity is attributed to its ability to donate a hydrogen atom or an electron to free radicals, effectively neutralizing them.[4] Its structure allows for the stabilization of the resulting radical, contributing to its potent inhibitory effect on lipid peroxidation.[1][2][3]
Comparative Antioxidant Efficacy
Direct comparative studies of this compound against BHA and BHT under identical experimental conditions are limited in the available literature. However, data from various studies using common antioxidant assays can provide an indication of their relative potency. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates greater antioxidant activity.
| Antioxidant | Assay | IC50 Value | Source |
| BHA | DPPH | 0.0052 mg/mL | [11] |
| DPPH | 0.035 ± 0.007 mg/mL | [11] | |
| BHT | DPPH | 0.011 mg/mL | [11] |
| DPPH | 0.020 ± 0.001 mg/mL | [11] | |
| Carbazole Derivative (Compound 4) | DPPH | 1.05 ± 0.77 µM | [4] |
| Carbazole Derivative (Compound 9) | DPPH | 5.15 ± 1.01 µM | [4] |
| Trolox (Reference) | DPPH | 2.08 ± 0.57 µM | [4] |
Note: The data for the carbazole derivatives are included to provide an indication of the potential potency of this compound, as they belong to the same class of compounds. Direct IC50 values for this compound from DPPH or ABTS assays were not available in the searched literature. This compound has been qualitatively described as a potent inhibitor of lipid peroxidation.[2][3]
Signaling Pathway Modulation
BHA and BHT: Beyond direct radical scavenging, BHA and BHT have been reported to interact with various cellular signaling pathways, which can be associated with both therapeutic and toxicological effects. These pathways include:
-
JAK-STAT Pathway: BHT may activate this pathway, which is involved in immune responses and oxidative stress.[7]
-
NF-κB Signaling: BHA has been shown to upregulate this pathway, which is linked to inflammation.[7]
-
PI3K/Akt and MAPK Pathways: BHT has been observed to modulate these pathways, which are critical for cell proliferation and survival.[3]
These interactions highlight the complex biological effects of synthetic antioxidants, with some studies raising concerns about their potential to induce DNA damage and act as endocrine disruptors.[7][12][13]
This compound: The current body of research primarily focuses on the direct antioxidant and free radical scavenging properties of this compound.[1][2][3] There is limited specific information available regarding the modulation of key signaling pathways, such as the Nrf2 pathway, which is a master regulator of the antioxidant response. Further research is needed to elucidate the broader cellular effects of this compound.
Experimental Protocols
Detailed methodologies for key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Methodology:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. This solution should be freshly prepared and kept in the dark due to its light sensitivity.[9]
-
Preparation of Test Samples: Dissolve the antioxidant compounds (this compound, BHA, BHT) and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent to prepare a stock solution. Create a series of dilutions from the stock solution.
-
Assay Procedure:
-
In a 96-well microplate or cuvettes, add a specific volume of each sample dilution (e.g., 100 µL).
-
Add an equal volume of the DPPH working solution to each well.
-
Include a blank control containing only the solvent and the DPPH solution.
-
Mix the contents thoroughly.
-
-
Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[2][9]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader or spectrophotometer.[2][14]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the sample concentrations.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+) by antioxidants, leading to a decrease in its characteristic blue-green color, which is measured spectrophotometrically.
Methodology:
-
Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[6][15]
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with a suitable solvent (e.g., ethanol or water) to an absorbance of 0.70 ± 0.02 at 734 nm.[6][16]
-
Preparation of Test Samples: Prepare serial dilutions of the antioxidant compounds and a positive control in a suitable solvent.
-
Assay Procedure:
-
Add a small volume of the sample dilution (e.g., 10 µL) to the wells of a 96-well plate.
-
Add a larger volume of the ABTS•+ working solution (e.g., 200 µL) to each well.
-
-
Incubation: Incubate the plate at room temperature for a short period (e.g., 6 minutes).[6]
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Lipid Peroxidation Inhibition Assay (TBARS Method)
This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct.
Methodology:
-
Induction of Lipid Peroxidation: A lipid-rich substrate (e.g., brain homogenate or liposomes) is incubated with a pro-oxidant (e.g., FeSO4) in the presence and absence of the antioxidant compounds.
-
Reaction with TBA:
-
After incubation, add a solution of trichloroacetic acid (TCA) to precipitate proteins and stop the reaction.
-
Centrifuge the mixture and collect the supernatant.
-
Add a solution of thiobarbituric acid (TBA) to the supernatant.
-
-
Heating: Heat the mixture in a boiling water bath for a specified time (e.g., 15-60 minutes) to facilitate the formation of the MDA-TBA adduct.[17][18]
-
Cooling and Measurement: Cool the samples and measure the absorbance of the pink-colored adduct at 532 nm.
-
Calculation: The inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples treated with antioxidants to the control (without antioxidant). The IC50 value represents the concentration of the antioxidant that inhibits lipid peroxidation by 50%.
Conclusion
This compound, a natural carbazole alkaloid, demonstrates potent antioxidant activity, particularly in inhibiting lipid peroxidation. While direct quantitative comparisons with the synthetic antioxidants BHA and BHT are not extensively documented, the available data on related carbazole compounds suggest a high degree of efficacy.
BHA and BHT are effective and widely used synthetic antioxidants with a well-understood mechanism of action. However, their interaction with various cellular signaling pathways raises considerations regarding their broader biological effects and potential toxicity.
For researchers and drug development professionals, this compound represents a promising natural alternative to synthetic antioxidants. Further investigation into its specific IC50 values in various antioxidant assays and its effects on cellular signaling pathways is warranted to fully elucidate its potential as a therapeutic agent or a high-efficacy preservative.
References
- 1. researchgate.net [researchgate.net]
- 2. marinebiology.pt [marinebiology.pt]
- 3. In vitro and ex vivo free radical scavenging activities of this compound, carbazomycin B and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. 2.7.3. ABTS Radical Scavenging Assay [bio-protocol.org]
- 7. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 8. iomcworld.com [iomcworld.com]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. 4.2. DPPH Radical Scavenging Assay [bio-protocol.org]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. Inhibition of antioxidant enzyme activities enhances carotenogenesis in microalga Dactylococcus dissociatus MT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 16. cosmobiousa.com [cosmobiousa.com]
- 17. himedialabs.com [himedialabs.com]
- 18. researchgate.net [researchgate.net]
Carazostatin vs. Vitamin E: A Comparative Guide on the Efficacy of Lipid Peroxidation Prevention
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Carazostatin and Vitamin E in preventing lipid peroxidation, a critical process in cellular damage. The information presented is based on available experimental data to assist researchers in making informed decisions for their antioxidant studies.
Executive Summary
Both this compound and Vitamin E are potent antioxidants that play a crucial role in mitigating lipid peroxidation. While direct quantitative comparisons under identical experimental conditions are limited in publicly available literature, existing evidence suggests that this compound, a carbazole alkaloid, exhibits a superior inhibitory effect on lipid peroxidation compared to α-tocopherol, the most active form of Vitamin E. This compound has been reported to show stronger antioxidant activity in liposomal membranes than α-tocopherol (Vitamin E)[1]. Furthermore, in in-vitro studies using rat brain homogenates, this compound was identified as having the most potent inhibitory activity against lipid peroxidation among various carbazole compounds[2].
This guide will delve into the available data, detail relevant experimental methodologies, and illustrate the mechanistic pathways of these two antioxidants.
Quantitative Data Comparison
| Compound | Source/Model | Potency/IC50 | Reference |
| This compound | Liposomal Membranes | Stronger antioxidant activity than α-tocopherol | [1] |
| This compound | Rat Brain Homogenate | Most potent inhibitory activity among tested carbazoles | [2] |
| Trolox (Vitamin E analog) | Fe/ascorbate induced lipid peroxidation in rat brain homogenate | 98 µM |
Note: The comparison between this compound and Trolox is indirect and should be interpreted with caution as the experimental conditions were not identical.
Mechanisms of Action
Vitamin E (α-tocopherol):
Vitamin E is a chain-breaking antioxidant that integrates into cellular membranes. Its primary mechanism involves the donation of a hydrogen atom from its phenolic hydroxyl group to lipid peroxyl radicals. This action neutralizes the radical and terminates the lipid peroxidation chain reaction, thus preventing further damage to polyunsaturated fatty acids within the membrane.
This compound:
This compound, a carbazole alkaloid, functions as a potent free radical scavenger. Its antioxidant activity is attributed to the carbazole structure, which can stabilize and delocalize unpaired electrons. The presence of a hydroxyl group on the aromatic ring is also believed to play a crucial role in its radical scavenging ability. It directly interacts with and neutralizes free radicals, thereby inhibiting the initiation and propagation of lipid peroxidation.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the antioxidant mechanisms and a typical experimental workflow for evaluating the inhibition of lipid peroxidation.
Caption: Antioxidant mechanism of Vitamin E in preventing lipid peroxidation.
Caption: Free radical scavenging mechanism of this compound.
References
Potency of Carazostatin in the Landscape of Natural Carbazole Alkaloids: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potency of Carazostatin against other prominent natural carbazole alkaloids. The data presented is compiled from various experimental studies to offer a quantitative and qualitative overview of their biological activities.
This compound, a natural carbazole alkaloid isolated from Streptomyces chromofuscus, is recognized for its potent free radical scavenging capabilities.[1] This guide places the potency of this compound in context with other well-researched carbazole alkaloids such as Carbazomycin B, Murrayafoline A, Mahanimbine, and Koenimbine, focusing on their respective biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects.
Comparative Potency of Natural Carbazole Alkaloids
The following table summarizes the available quantitative data on the potency of this compound and other selected natural carbazole alkaloids. It is important to note that a direct IC50 value for this compound's free radical scavenging activity was not available in the reviewed literature; however, it has been reported to exhibit more potent inhibitory activity against lipid peroxidation than α-tocopherol (Vitamin E).[2]
| Alkaloid | Biological Activity | Assay System / Cell Line | Potency (IC50 / MIC) |
| This compound | Antioxidant (Lipid Peroxidation Inhibition) | Rat brain homogenate | More potent than α-tocopherol |
| Carbazomycin B | 5-Lipoxygenase Inhibition | RBL-1 (Rat Basophilic Leukemia) cells | 1.5 µM |
| Murrayafoline A | Anti-inflammatory (IL-6 reduction) | LPS-stimulated RAW264.7 macrophages | 3.0 ± 1.2 µM |
| Mahanimbine | Cytotoxic | Capan-2 (Pancreatic Cancer) cells | 3.5 µM[3][4] |
| Cytotoxic | SW1990 (Pancreatic Cancer) cells | 3.5 µM[3] | |
| Koenimbine | Cytotoxic | MCF7 (Breast Cancer) cells (48h) | 7.26 ± 0.38 µg/mL |
Experimental Protocols
Antioxidant Activity of this compound (Lipid Peroxidation Assay)
This protocol is based on the methodology described by Kato et al. (1993) for evaluating the free radical scavenging activity of this compound.
-
Preparation of Rat Brain Homogenate: Wistar rats are sacrificed, and the brains are immediately excised. The brain tissue is homogenized in a phosphate buffer (pH 7.4).
-
Induction of Lipid Peroxidation: Lipid peroxidation in the brain homogenate is induced by the addition of a pro-oxidant, such as a mixture of ferrous ions (Fe²⁺) and L-ascorbic acid.
-
Treatment with this compound: The carbazole alkaloid, dissolved in a suitable solvent (e.g., DMSO), is added to the brain homogenate at various concentrations.
-
Quantification of Lipid Peroxidation: The extent of lipid peroxidation is determined by measuring the amount of thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA), formed. This is achieved by adding thiobarbituric acid (TBA) to the reaction mixture and measuring the absorbance of the resulting pink-colored complex at a specific wavelength (typically 532 nm).
-
Calculation of Inhibition: The inhibitory activity of this compound is calculated as the percentage reduction in TBARS formation compared to a control group without the alkaloid. The potency is often compared against a standard antioxidant like α-tocopherol.
Cytotoxic Activity of Mahanimbine (MTT Assay)
The following protocol for determining the cytotoxic effects of Mahanimbine on pancreatic cancer cells is based on the study by Pei C, et al. (2018).[4]
-
Cell Culture: Human pancreatic cancer cell lines (Capan-2 and SW1990) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Mahanimbine is dissolved in DMSO to create a stock solution, which is then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Assay: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for several hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO or a specialized detergent). The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Determination: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting a dose-response curve.
Anti-inflammatory Activity of Murrayafoline A (Cytokine Release Assay)
The protocol for assessing the anti-inflammatory activity of Murrayafoline A in RAW264.7 macrophages is based on the inhibition of cytokine production.
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics and maintained in a humidified 5% CO₂ incubator at 37°C.
-
Cell Seeding and Pre-treatment: Cells are seeded in 96-well plates. After reaching a suitable confluency, the cells are pre-treated with various non-toxic concentrations of Murrayafoline A for a specific period (e.g., 1 hour).
-
Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the culture medium, and the cells are incubated for a further 24 hours.
-
Quantification of Cytokines: The concentration of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
IC50 Calculation: The percentage of cytokine inhibition at each concentration of Murrayafoline A is calculated relative to the LPS-stimulated control group. The IC50 value is then determined from the dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a key signaling pathway affected by a natural carbazole alkaloid and a typical experimental workflow for determining cytotoxic potency.
Caption: Murrayafoline A inhibits the Sp1-mediated NF-κB and MAPK signaling pathways.
Caption: A generalized workflow for determining the IC50 of a compound using the MTT assay.
References
- 1. In vitro and ex vivo free radical scavenging activities of this compound, carbazomycin B and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mahanimbine Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mahanimbine Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of Carazostatin on Specific Enzymatic Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Carazostatin and related carbazole alkaloids, focusing on their potential inhibitory effects on key enzymatic pathways implicated in various diseases, including cancer and inflammatory conditions. Due to the limited direct experimental data on this compound, this guide draws comparisons with structurally similar and well-studied carbazole alkaloids and kinase inhibitors to infer its likely mechanisms of action and to provide a framework for its experimental validation.
Introduction to this compound and Carbazole Alkaloids
This compound is a naturally occurring carbazole alkaloid. The carbazole scaffold is a key structural feature in many biologically active compounds, known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[1] Many of these effects are attributed to the ability of carbazole derivatives to inhibit various enzymes, particularly protein kinases and topoisomerases.[2][3] Given its structure, this compound is hypothesized to function as an inhibitor of similar enzymatic pathways.
Comparative Analysis of Inhibitory Activity
To provide a quantitative comparison, this section summarizes the inhibitory activity of compounds structurally related to this compound, such as the well-known kinase inhibitor staurosporine and its derivatives, UCN-01 and GF109203X. These compounds share a core indolocarbazole structure and are known to be potent but non-selective kinase inhibitors.[1][4] Their inhibitory profiles can offer insights into the potential targets of this compound.
Table 1: Comparative Inhibitory Activity (IC50) of Staurosporine and its Derivatives Against a Panel of Protein Kinases
| Kinase Target | Staurosporine (nM) | UCN-01 (nM) | GF109203X (nM) |
| PKCα | 10 | 29 | 20 |
| PKCβ | - | 34 | 17 |
| PKCγ | - | 30 | 20 |
| PKA | - | 1000 | 33000 |
| CDK2 | - | - | - |
| Chk1 | - | 7 | - |
| RSK1 | - | - | 610 |
| RSK2 | - | - | 310 |
| RSK3 | - | - | 120 |
Data compiled from multiple sources.[4][5][6][7] Note: A lower IC50 value indicates greater potency.
Potential Enzymatic Pathways Targeted by this compound
Based on the known activities of carbazole alkaloids, this compound may exert its biological effects through the inhibition of several key signaling pathways. Two prominent pathways often implicated in the therapeutic effects of such compounds are the MAPK/ERK and the NF-κB signaling pathways, which are crucial regulators of cell proliferation, survival, and inflammation.[8][9]
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that relays extracellular signals to the nucleus to control a wide range of cellular processes, including cell growth, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers.
Caption: Hypothesized inhibition of the MAPK/ERK pathway by this compound.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response and also plays a critical role in cell survival and proliferation. Constitutive activation of the NF-κB pathway is observed in many chronic inflammatory diseases and cancers.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Experimental Protocols for Validation
To validate the inhibitory effects of this compound, a series of biochemical and cell-based assays should be performed. The following protocols provide a general framework for these experiments.
Experimental Workflow
Caption: A general workflow for validating the inhibitory effects of this compound.
1. Kinase Inhibition Assay (In Vitro)
-
Objective: To determine the direct inhibitory effect of this compound on the activity of a panel of purified protein kinases.
-
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is typically quantified using a fluorescent or luminescent readout.
-
Materials:
-
Purified recombinant kinases (e.g., Raf, MEK, IKKβ)
-
Kinase-specific peptide substrates
-
ATP (Adenosine triphosphate)
-
This compound and control inhibitors (e.g., Staurosporine)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound and control inhibitors.
-
In a 96-well plate, add the kinase, its specific substrate, and the test compound or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence using a microplate reader.
-
Calculate the percent inhibition for each concentration of the compound and determine the IC50 value.
-
2. Topoisomerase II Inhibition Assay (In Vitro)
-
Objective: To assess the ability of this compound to inhibit the decatenation activity of topoisomerase II.
-
Principle: Topoisomerase II relaxes supercoiled DNA. Inhibitors of this enzyme will prevent this relaxation, which can be visualized by agarose gel electrophoresis.
-
Materials:
-
Purified human topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound and a known topoisomerase II inhibitor (e.g., etoposide)
-
Assay buffer (e.g., Tris-HCl, KCl, MgCl2, ATP)
-
Agarose gel electrophoresis system
-
DNA staining dye (e.g., ethidium bromide)
-
-
Procedure:
-
Set up reaction mixtures containing assay buffer, supercoiled DNA, and various concentrations of this compound or etoposide.
-
Add topoisomerase IIα to initiate the reaction.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., SDS and proteinase K).
-
Analyze the DNA topology by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining. Inhibition is indicated by the persistence of the supercoiled DNA form.
-
3. Cell-Based Western Blot Analysis for Pathway Inhibition
-
Objective: To determine if this compound inhibits the phosphorylation of key proteins in the MAPK/ERK and NF-κB signaling pathways in cultured cells.
-
Principle: Western blotting uses specific antibodies to detect the levels of total and phosphorylated proteins in cell lysates, providing a measure of pathway activation.
-
Materials:
-
Cancer cell line (e.g., HeLa or A549)
-
Cell culture medium and supplements
-
This compound
-
Stimulating agent (e.g., EGF for MAPK/ERK, TNF-α for NF-κB)
-
Lysis buffer
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-IκBα, anti-IκBα)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting apparatus
-
-
Procedure:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with the appropriate agent (EGF or TNF-α) for a short period (e.g., 15-30 minutes).
-
Lyse the cells and collect the protein extracts.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with specific primary and secondary antibodies.
-
Visualize the protein bands using a chemiluminescent detection system.
-
Quantify the band intensities to determine the level of protein phosphorylation relative to the total protein.
-
Conclusion
While direct experimental evidence for the inhibitory effects of this compound is currently lacking, its structural similarity to other bioactive carbazole alkaloids and indolocarbazole kinase inhibitors strongly suggests its potential as an inhibitor of key enzymatic pathways, such as the MAPK/ERK and NF-κB signaling cascades. The comparative data and experimental protocols provided in this guide offer a robust framework for researchers to systematically validate the therapeutic potential of this compound and further elucidate its mechanism of action. Such studies are crucial for the development of novel therapeutics for cancer and inflammatory diseases.
References
- 1. UCN-01, an anti-tumor drug, is a selective inhibitor of the conventional PKC subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UCN-01 CAS 112953-11-4 | 539644 [merckmillipore.com]
- 7. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities | Anticancer Research [ar.iiarjournals.org]
- 9. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Cross-study comparison of Carazostatin's IC50 values in different antioxidant assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Carazostatin's antioxidant properties based on available scientific literature. While direct cross-study comparisons of IC50 values from standardized antioxidant assays such as DPPH, ABTS, and ORAC are limited due to a lack of publicly available data, this document focuses on the well-documented potent inhibitory activity of this compound against lipid peroxidation.
Unveiling the Antioxidant Profile of this compound
This compound, a carbazole alkaloid isolated from Streptomyces chromofuscus, has been identified as a potent antioxidant.[1] Its primary reported mechanism of action is the inhibition of free radical-induced lipid peroxidation.[1] This activity is particularly noteworthy as it has been shown to be stronger than that of α-tocopherol (Vitamin E) in liposomal membranes.[1]
While specific IC50 values from common antioxidant assays remain to be broadly published, the consistent reporting of its significant anti-lipid peroxidation effects underscores its potential as a powerful antioxidant agent.
Quantitative Data Summary
A comprehensive search of scientific literature did not yield specific IC50 values for this compound in standardized antioxidant assays such as DPPH, ABTS, or ORAC. The primary quantitative description of its activity is its potent inhibition of lipid peroxidation in rat brain homogenates.
| Antioxidant Assay | Test System | IC50 Value (µM) | Reference |
| Lipid Peroxidation | Rat Brain Homogenate | Not Reported | [2] |
It is important to note that the absence of reported IC50 values does not diminish the potential antioxidant activity of this compound, but rather highlights an area for future research to allow for direct quantitative comparisons with other antioxidants.
Experimental Protocols
Given the focus on lipid peroxidation, a detailed protocol for a commonly used method to assess this activity, the Thiobarbituric Acid Reactive Substances (TBARS) assay, is provided below.
Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation.
Materials:
-
Phosphate buffer (pH 7.4)
-
Sample containing lipids (e.g., tissue homogenate, cell lysate)
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
Malondialdehyde (MDA) standard
-
Spectrophotometer
Procedure:
-
Sample Preparation: Homogenize the biological sample in cold phosphate buffer.
-
Protein Precipitation: Add TCA solution to the homogenate to precipitate proteins. Centrifuge the mixture and collect the supernatant.
-
Reaction with TBA: Add TBA solution to the supernatant and heat the mixture in a boiling water bath for a specific time (e.g., 15-60 minutes). This reaction forms a pink-colored MDA-TBA adduct.
-
Measurement: Cool the samples and measure the absorbance of the MDA-TBA adduct at a specific wavelength (typically 532 nm) using a spectrophotometer.
-
Quantification: Determine the concentration of MDA in the sample by comparing its absorbance to a standard curve prepared with known concentrations of MDA.
Visualizing the Science: Signaling Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Proposed antioxidant mechanism of this compound.
Caption: Workflow for TBARS lipid peroxidation assay.
Caption: Factors influencing cross-study antioxidant comparisons.
References
Carazostatin's effectiveness against different types of free radicals compared to other scavengers
For Researchers, Scientists, and Drug Development Professionals
Carazostatin, a carbazole alkaloid isolated from Streptomyces chromofuscus, has demonstrated significant potential as a free radical scavenger. This guide provides a comparative analysis of this compound's effectiveness against various free radicals, contextualized with the performance of other well-established antioxidant compounds. The information herein is supported by available experimental data to aid in the evaluation of its therapeutic and research applications.
Efficacy Against Lipid Peroxidation
To provide a quantitative perspective, the following table includes IC50 values for the inhibition of lipid peroxidation by other relevant antioxidants. It is important to note that these values are compiled from different studies and direct comparison should be made with caution.
| Compound | Assay System | IC50 (µM) |
| This compound | Rat Brain Homogenate | Potent Inhibition (Specific IC50 not reported) |
| α-Tocopherol | Rat Brain Homogenates | > PMC (IC50 of 0.21 µM) |
| PMC (2,2,5,7,8-pentamethyl-6-hydroxychromane) | Rat Brain Homogenates | 0.21 ± 0.05 |
| α-Tocopheryl hydroquinone (TQH2) | Methyl Linoleate Oxidation | Less potent than α-tocopherol |
| Ubiquinol-10 (UQH2) | Methyl Linoleate Oxidation | Less potent than α-tocopherol |
Performance Against Other Free Radicals
Quantitative data on this compound's efficacy against other specific free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and superoxide anion, are not extensively documented in publicly available research. However, the antioxidant activity of other carbazole alkaloids has been evaluated, providing insights into the potential capabilities of this compound. The presence of hydroxyl groups on the carbazole ring is believed to be crucial for their radical scavenging activity, which occurs through electron or hydrogen atom donation.
For a comparative framework, the table below presents the DPPH radical scavenging activity of various antioxidants.
| Compound | IC50 (µg/mL) |
| Mahanimbine (Carbazole Alkaloid) | 33.1 |
| Butylated Hydroxytoluene (BHT) | 202.35 |
| Butylated Hydroxyanisole (BHA) | 112.05 |
| Astaxanthin | 17.5 ± 3.6 |
| Ascorbic Acid | 19.7 ± 0.2 |
Experimental Protocols
Detailed experimental protocols for the assays mentioned are provided below. These are generalized procedures based on common methodologies and should be adapted as per specific laboratory conditions.
Inhibition of Lipid Peroxidation Assay (TBARS Method)
This protocol is based on the quantification of malondialdehyde (MDA), a secondary product of lipid peroxidation.
Materials:
-
Phosphate buffer (pH 7.4)
-
Sample homogenate (e.g., rat brain tissue)
-
FeSO4 solution (to induce peroxidation)
-
Test compounds (this compound and other scavengers) dissolved in a suitable solvent
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture containing the sample homogenate in phosphate buffer.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate lipid peroxidation by adding FeSO4 solution.
-
Incubate the mixture at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding TCA solution.
-
Centrifuge the mixture to precipitate proteins.
-
To the supernatant, add TBA solution and heat at 95°C for a specified time (e.g., 30 minutes) to form the MDA-TBA adduct.
-
Cool the samples and measure the absorbance of the pink chromogen at 532 nm.
-
Calculate the percentage inhibition of lipid peroxidation compared to a control without the test compound.
-
Determine the IC50 value, which is the concentration of the test compound required to inhibit 50% of lipid peroxidation.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol
-
Test compounds dissolved in a suitable solvent
-
Methanol or ethanol
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a working solution of DPPH with an absorbance of approximately 1.0 at 517 nm.
-
Add various concentrations of the test compound to the wells of a 96-well plate.
-
Add the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm.
-
The scavenging activity is calculated as the percentage decrease in absorbance compared to a control containing only the solvent and DPPH.
-
Determine the IC50 value, the concentration of the test compound that scavenges 50% of the DPPH radicals.
Superoxide Anion Radical Scavenging Assay
This assay is based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated in a non-enzymatic system.
Materials:
-
Phosphate buffer (pH 7.4)
-
NADH (Nicotinamide adenine dinucleotide) solution
-
PMS (Phenazine methosulfate) solution
-
NBT (Nitroblue tetrazolium) solution
-
Test compounds dissolved in a suitable solvent
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture containing phosphate buffer, NADH, and NBT.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding PMS.
-
Incubate at room temperature for a specified time (e.g., 5 minutes).
-
Measure the absorbance at 560 nm, which corresponds to the formation of formazan.
-
The scavenging activity is calculated as the percentage inhibition of formazan formation compared to a control.
-
Determine the IC50 value, the concentration of the test compound that scavenges 50% of the superoxide radicals.
Visualizing Experimental Workflow and Postulated Mechanism
To facilitate understanding, the following diagrams illustrate a typical workflow for comparing antioxidant efficacy and a postulated mechanism for this compound's radical scavenging activity based on related carbazole alkaloids.
Caption: Workflow for Comparative Antioxidant Efficacy Testing.
Caption: Postulated Mechanism of this compound Radical Scavenging.
References
Safety Operating Guide
Proper Disposal of Carazostatin: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides crucial safety and logistical information for the proper disposal of Carazostatin, a potent antioxidant and free radical scavenger used in research. Adherence to these procedures is essential to ensure personnel safety and environmental compliance. This compound and its parent compound, carbazole, are suspected to have mutagenic and carcinogenic properties, necessitating cautious handling and disposal as hazardous chemical waste.
Pre-Disposal Safety and Handling
All personnel must review the following safety protocols before handling this compound for disposal.
Personal Protective Equipment (PPE)
A comprehensive set of personal protective equipment is mandatory when handling this compound waste.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile, double-gloved | Prevents dermal absorption. |
| Eye Protection | Safety goggles or face shield | Protects against splashes and aerosols. |
| Lab Coat | Standard laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when handling powders to prevent inhalation. |
Engineering Controls
Work should be conducted in a designated area with appropriate ventilation.
-
Fume Hood: All handling of this compound, especially in powdered form, must be performed inside a certified chemical fume hood to minimize inhalation exposure.
-
Segregated Waste: Establish a clearly labeled, segregated waste accumulation area for this compound waste.
This compound Waste Segregation and Collection
Proper segregation of waste streams is critical for safe and compliant disposal.
Step 1: Identify Waste Type Determine if the waste is solid or liquid.
-
Solid Waste: Includes contaminated consumables such as gloves, weighing papers, pipette tips, and empty vials.
-
Liquid Waste: Includes unused solutions, reaction mixtures, and solvent rinses containing this compound.
Step 2: Use Designated Waste Containers
-
Solid Waste: Collect in a clearly labeled, sealable, and puncture-resistant container. The container should be lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect in a compatible, leak-proof, and shatter-resistant container (e.g., a high-density polyethylene or glass bottle with a screw cap). Ensure the container is compatible with any solvents used.
Step 3: Labeling All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste - this compound"
-
List of all chemical constituents, including solvents and their approximate concentrations.
-
The date the waste was first added to the container.
-
The name of the principal investigator or responsible person.
Disposal Procedure
Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash. The recommended and compliant method of disposal is through a licensed hazardous waste management company.
Experimental Protocol for Waste Preparation:
-
Aqueous Solutions: If this compound is in an aqueous solution, it should be collected as hazardous liquid waste. No further treatment is typically required before collection.
-
Organic Solvent Solutions: Solutions of this compound in organic solvents should be collected in a designated organic waste container. Do not mix incompatible solvents.
-
Solid Waste: All solid materials that have come into contact with this compound should be considered contaminated and disposed of as solid hazardous waste. Place these materials in the designated solid waste container.
-
Empty Vials: "Empty" vials that once contained this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed vial can then be disposed of as solid waste.
-
Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand). The absorbent material and any contaminated cleaning materials must be collected as solid hazardous waste.
Final Disposal Pathway
The final step in the disposal process is the transfer of the collected hazardous waste to your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal company. Follow your institution's specific procedures for requesting a hazardous waste pickup. The waste will then be transported to a certified facility for high-temperature incineration, which is the preferred method for the destruction of carcinogenic and other hazardous organic compounds.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
